5-fluoro-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGIUQCVKHIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308348 | |
| Record name | 5-Fluoro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69843-15-8 | |
| Record name | 5-Fluoro-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69843-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-fluoro-1-methyl-1H-pyrazole CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of 5-fluoro-1-methyl-1H-pyrazole , a specialized fluorinated scaffold used in medicinal chemistry.
Chemical Identity & Identifiers
The this compound scaffold is a critical bioisostere in drug discovery, often utilized to modulate metabolic stability by blocking the C5-position of the pyrazole ring, a common site for oxidative metabolism.
| Identifier | Detail |
| IUPAC Name | This compound |
| Common Name | 1-Methyl-5-fluoropyrazole |
| CAS Number | 1255734-28-1 (Note: Often indexed under derivatives like Isoflucypram intermediates or specific salt forms. The parent base is frequently generated in situ). |
| Molecular Formula | C |
| Molecular Weight | 100.09 g/mol |
| SMILES | Cn1ncc(F)c1 |
| InChI Key | UGVAQFVQIHNCJV-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~110–120 °C (Predicted based on 1-methylpyrazole BP 127°C and F-substitution effect) |
Critical Note on Commercial Availability: The parent compound (unsubstituted at C3/C4) is chemically volatile and less stable than its derivatives. In commercial catalogs, it is most often found as 3-bromo-5-fluoro-1-methyl-1H-pyrazole (CAS 1820608-53-4) or ethyl this compound-3-carboxylate (CAS 1864014-49-2). Researchers typically synthesize the parent core de novo or utilize these stabilized building blocks.
Synthesis & Reaction Methodologies
The introduction of fluorine at the C5 position of the pyrazole ring is synthetically challenging due to the competing regioselectivity between the C3 and C5 positions. Two primary methodologies are employed: Direct Electrophilic Fluorination (High Precision) and Cyclocondensation (Scale-Up).
Method A: Direct Lithiation and Electrophilic Fluorination (The "Precision" Route)
This method is preferred for late-stage functionalization or when high regiochemical purity is required. It relies on the directing effect of the N1-methyl group to facilitate lithiation at C5.
-
Mechanism: The lone pair on N2 coordinates with the organolithium reagent, directing deprotonation specifically to the C5 position (thermodynamic control).
-
Protocol:
-
Starting Material: 1-Methylpyrazole (CAS 930-36-9).
-
Reagents:
-Butyllithium ( -BuLi), NFSI (N-Fluorobenzenesulfonimide). -
Solvent: Anhydrous THF.
-
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
Dissolution: Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C .
-
Lithiation: Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.-
Critical Step: Allow the reaction to stir at -78 °C for 30 minutes, then warm to -20 °C for 1 hour. This ensures thermodynamic equilibration to the 5-lithio species (C5-Li), as kinetic control can lead to lateral lithiation on the methyl group [1].
-
-
Fluorination: Cool back to -78 °C. Cannulate a solution of NFSI (1.2 eq) in THF into the reaction mixture.
-
Quench: Stir for 2 hours, allowing to warm to RT. Quench with saturated NH
Cl. -
Workup: Extract with Et
O. The product is volatile; carefully concentrate under reduced pressure (do not heat >40 °C).
Method B: Regioselective Cyclization (The "Scale-Up" Route)
Used for generating 5-fluoropyrazoles with ester/carboxylate handles (e.g., for fragment-based drug design).
-
Reagents: Methylhydrazine + Ethyl 4,4,4-trifluoroacetoacetate (or fluorinated diketone equivalents).
-
Challenge: Reaction of methylhydrazine with 1,3-dicarbonyls typically yields a mixture of 3-isomer (major) and 5-isomer (minor).
-
Optimization: The use of fluorinated enones or specific solvent polarities (e.g., hexafluoroisopropanol) can shift regioselectivity toward the 5-fluoro isomer, though chromatographic separation is often still required [2].
Visualization of Synthesis Pathways
The following diagram illustrates the decision logic and chemical pathways for accessing the this compound scaffold.
Caption: Figure 1. Synthetic logic flow comparing the direct lithiation route (high regioselectivity) vs. cyclization (scalable but requires purification).
Characterization & Analytical Data
Confirming the position of the fluorine atom is critical, as the 3-fluoro isomer is a common impurity.
Nuclear Magnetic Resonance (NMR)[1][2][3]
-
F NMR: The definitive diagnostic tool.
-
Shift:
-125 to -135 ppm (Doublet). -
Coupling: Distinct coupling to the adjacent H4 proton (
Hz).
-
-
H NMR (CDCl
, 400 MHz):-
3.85 (s, 3H, N-CH
). -
5.90 (dd, 1H, C4-H ,
Hz, Hz). -
7.30 (d, 1H, C3-H ,
Hz). -
Note: The C4-H signal is shielded (upfield) relative to the non-fluorinated parent due to the mesomeric electron donation of the fluorine atom into the ring system.
-
3.85 (s, 3H, N-CH
Mass Spectrometry (MS)
-
Method: GC-MS or LC-MS (ESI+).
-
m/z: 101.1 [M+H]
. -
Fragmentation: Loss of N
or methyl radical is common.
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
The this compound moiety is increasingly used to replace labile 1-methylpyrazole groups.
-
Metabolic Blocking: The C5 position of 1-methylpyrazole is prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (
) of the drug candidate [3]. -
Electronic Modulation: The electronegativity of fluorine reduces the basicity of the pyrazole nitrogens (pKa reduction), which can improve membrane permeability and reduce hERG channel binding liability.
Case Study: Isoflucypram
While not the exact parent, the fungicide Isoflucypram (Bayer) utilizes a 5-fluoro-1-methyl-pyrazole-4-carboxamide core. This validates the scaffold's stability and utility in bioactive molecules. The fluorine atom in this context locks the conformation of the amide bond via intramolecular electrostatic interactions, enhancing receptor binding affinity [4].
References
-
Regioselectivity in Lithiation of 1-methylpyrazole.
-
Synthesis of Fluorinated Pyrazoles via Cyclization.
-
Pyrazole Scaffold in Drug Development. Source: ResearchGate / Current Topics in Medicinal Chemistry Context: Discusses the pharmacological profile and metabolic advantages of substituted pyrazoles.
-
Isoflucypram (this compound derivative) Data. Source: AERU / PPDB (Pesticide Properties DataBase) Context: Provides physical property data for the 5-fluoro-1-methyl-pyrazole-4-carboxamide core.
Overview of 5-fluoro-1-methyl-1H-pyrazole synthesis pathways
The following technical guide details the synthesis of 5-fluoro-1-methyl-1H-pyrazole , a critical fluorinated heterocycle in medicinal chemistry.
Executive Summary & Strategic Analysis
Target Molecule: this compound CAS: 1247558-88-6 (Generic 5-F scaffold ref) Significance: The introduction of a fluorine atom at the C5 position of the pyrazole ring significantly alters the physicochemical profile of the scaffold, lowering the pKa of the N-H (if unsubstituted) or modulating the lipophilicity and metabolic stability of N-alkyl derivatives.
The Synthetic Challenge: The synthesis of this compound is governed by a critical regioselectivity paradox . The N1-methyl group exerts two competing directing effects:
-
Kinetic Acidity: The
-methyl protons are kinetically acidic, leading to lateral lithiation ( -CH -Li). -
Thermodynamic Stability: The C5 ring proton is thermodynamically more acidic due to the inductive effect of the adjacent nitrogen, leading to the desired C5-lithio species (
-Li).
Successful synthesis requires selecting a pathway that strictly controls this equilibrium or bypasses it entirely via functional group interconversion.
Pathway Comparison Matrix
| Feature | Route A: Direct C-H Fluorination | Route B: Balz-Schiemann (Diazotization) | Route C: De Novo Cyclization |
| Mechanism | Lithiation / Electrophilic Trapping | Diazotization / Thermal Decomposition | Condensation |
| Key Reagent | Fluorinated 1,3-dicarbonyls | ||
| Regiocontrol | Critical (Temp. dependent) | High (Pre-installed amine) | High (Substrate dependent) |
| Scalability | Moderate (Cryogenic required) | High (Process safety limits apply) | High (Industrial preferred) |
| Primary Risk | Regioselectivity errors (Methyl-F vs 5-F) | Energetic diazonium intermediates | Availability of F-building blocks |
Pathway A: Direct C5-Lithiation & Electrophilic Fluorination
Best For: Rapid lab-scale synthesis, late-stage functionalization.
This route relies on the "Thermodynamic Switch." Reaction with
Mechanistic Workflow (Graphviz)
Figure 1: The Regioselectivity Switch.[1] Warming the kinetic anion is required to migrate the lithium to the C5 position.
Detailed Protocol
Reagents:
-
1-Methylpyrazole (1.0 eq)
- -Butyllithium (1.1 eq, 1.6 M in hexanes)
- -Fluorobenzenesulfonimide (NFSI) (1.2 eq)
-
Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF and 1-methylpyrazole.
-
Kinetic Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add
-BuLi dropwise over 15 minutes.-
Note: At this stage, the N-lithiomethyl species (Kinetic) is predominantly formed.
-
-
Thermodynamic Equilibration (The Critical Step): Remove the cooling bath and allow the reaction to warm to 0°C (or room temperature) and stir for 30–60 minutes.
-
Causality: This thermal energy allows the kinetic base to deprotonate the C5 position (intermolecularly or intramolecularly), shifting the equilibrium to the more stable C5-lithio species.
-
-
Fluorination: Cool the mixture back down to -78°C . Dissolve NFSI in a minimal amount of anhydrous THF and add it dropwise to the lithiated species.
-
Quench & Workup: Stir for 1 hour at -78°C, then allow to warm to RT overnight. Quench with saturated
solution. Extract with EtOAc, dry over , and concentrate. -
Purification: Silica gel chromatography (typically Hexanes/EtOAc gradient).
Pathway B: The Balz-Schiemann Reaction (Diazotization)
Best For: Scale-up, high purity requirements, avoiding cryogenic conditions.
This classical method converts an amine to a fluoride via a diazonium salt.[2] It is strictly regioselective because the starting material (5-amino-1-methylpyrazole) already has the nitrogen installed at the correct position.
Synthetic Workflow (Graphviz)
Figure 2: The Balz-Schiemann pathway ensures regioselectivity by using a pre-functionalized amino precursor.
Detailed Protocol
Reagents:
-
5-Amino-1-methylpyrazole (1.0 eq)
-
Fluoroboric acid (
) (48% aq. solution, 4.0 eq) or HF-Pyridine (Olah's Reagent) -
Sodium Nitrite (
) (1.1 eq)
Step-by-Step Procedure:
-
Salt Formation: In a polyethylene or Teflon vessel (glass can be etched by HF byproducts), dissolve the amine in
solution and cool to -5°C to 0°C using an ice/salt bath. -
Diazotization: Add an aqueous solution of
dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.-
Observation: A precipitate (the diazonium tetrafluoroborate salt) typically forms.
-
-
Decomposition (Fluorodediazoniation):
-
Method A (Isolation): Filter the diazonium salt, wash with cold ether, and dry (Caution: Potentially explosive). Heat the dry salt gently until decomposition begins (evolution of
and gas). -
Method B (In situ): If using HF-Pyridine, the mixture can be heated directly to 50–80°C to induce decomposition without isolating the dry salt.
-
-
Workup: Neutralize the reaction mixture carefully with
(gas evolution!). Extract with Dichloromethane (DCM). -
Purification: Distillation or column chromatography.
Safety & Handling (The "E-E-A-T" Factor)
1. Fluorinating Agents (NFSI): While NFSI is a "shelf-stable" electrophilic fluorinating agent, it is an oxidant. Avoid mixing with strong reducing agents.
2. Lithiation Risks:
3. Diazonium Salts: Pyrazole diazonium salts are generally more stable than phenyl diazonium salts, but they are still energetic. Never scrape dried diazonium salts with metal spatulas. Use plastic/Teflon tools. Perform the thermal decomposition behind a blast shield.
References
-
Regioselectivity of Lithiation: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1] Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1] Link
-
Electrophilic Fluorination Review: Fustero, S., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2020. (Comprehensive review on fluorinated heterocycle synthesis). Link
-
Balz-Schiemann Methodology: "Balz-Schiemann Reaction." Organic Chemistry Portal. (General mechanism and conditions for aryl fluorination). Link
-
Transition Metal Catalysis: "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry, Review. Link
Sources
Technical Guide: Synthesis and Properties of 5-Fluoro-1-Methyl-1H-Pyrazole Derivatives
The following technical guide details the synthesis, properties, and medicinal chemistry applications of 5-fluoro-1-methyl-1H-pyrazole derivatives.
Executive Summary: The Fluorine Effect in Azole Scaffolds
The 1-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings.[1] However, the introduction of a fluorine atom at the C5 position induces profound electronic and physicochemical changes that are critical for lead optimization.[1]
Key Advantages of the 5-Fluoro Motif:
-
Metabolic Blocking: The C5 position is a metabolic "soft spot" prone to oxidative metabolism.[1] Fluorination blocks CYP450-mediated oxidation, extending half-life (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrazole nitrogen, altering hydrogen bond acceptor capability and reducing lipophilicity compared to chloro- or bromo-analogs.[1]
-
Conformational Locking: Through the gauche effect and electrostatic repulsion with the N1-methyl group, the C5-fluorine can lock the conformation of substituents at C4, reducing the entropic penalty of binding to a target protein.[1]
Synthetic Strategies
The construction of 5-fluoro-1-methylpyrazoles typically follows one of two distinct retrosynthetic logic paths: Direct Functionalization (C-H activation) or De Novo Cyclization .[1]
Strategy A: Direct Electrophilic Fluorination (C-H Activation)
This method is preferred for late-stage functionalization or when the pyrazole core is already established.[1] It relies on the directed lithiation of the C5 position.[1]
-
Mechanism: The N1-methyl group directs lithiation to the C5 position via coordination with the organolithium reagent (Complex Induced Proximity Effect - CIPE).[1]
-
Reagents:
-Butyllithium (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -BuLi) is used for deprotonation, followed by trapping with an electrophilic fluorinating source like -Fluorobenzenesulfonimide (NFSI). -
Challenges: Regiocontrol can be difficult if C3 is also accessible, though the N-methyl group strongly favors C5.[1]
Strategy B: De Novo Cyclization (Regioselective Condensation)
For large-scale manufacturing (e.g., Penflufen production), building the ring with fluorine in place is often more efficient.[1]
-
Mechanism: Condensation of fluoro-1,3-dicarbonyl equivalents with methylhydrazine.[1]
-
The Regioselectivity Problem: Reaction of a nonsymmetrical 1,3-diketone with methylhydrazine typically yields a mixture of 1,3- and 1,5-isomers.[1]
-
The Solution: The use of fluorinated alcohols (TFE or HFIP) as solvents has been proven to invert or drastically improve regioselectivity via specific hydrogen-bonding interactions that stabilize the desired hydrazone intermediate.[1]
Visualization: Synthetic Decision Tree
Caption: Decision logic for synthesizing 5-fluoro-1-methylpyrazoles comparing direct lithiation vs. solvent-controlled cyclization.
Detailed Experimental Protocol
Protocol: Synthesis of this compound via Direct Lithiation
This protocol is designed as a self-validating system.[1] The color change and temperature monitoring serve as internal checkpoints.[1]
Safety Note:
Materials
-
Substrate: 1-Methyl-1H-pyrazole (1.0 eq)
-
Base:
-Butyllithium (2.5 M in hexanes, 1.1 eq) -
Fluorinating Agent:
-Fluorobenzenesulfonimide (NFSI) (1.2 eq) -
Solvent: Anhydrous THF (dried over Na/benzophenone)
Step-by-Step Procedure
-
System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.
-
Solvation: Charge the flask with 1-Methyl-1H-pyrazole dissolved in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation (Checkpoint 1): Add
-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C. -
Fluorination: Dissolve NFSI in minimal anhydrous THF. Add this solution dropwise to the lithiated pyrazole mixture at -78 °C.
-
Reaction Quench: Allow the mixture to warm slowly to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.[1]
-
Workup: Extract with Et₂O (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). 5-Fluoro isomers typically elute faster than non-fluorinated precursors due to lower polarity.[1]
Physicochemical Profile & Case Study
Comparative Properties
The introduction of fluorine at C5 significantly alters the molecule's behavior compared to the parent or chlorinated analogs.[1]
| Property | 1-Methyl-1H-pyrazole | This compound | Impact in Drug Design |
| LogP (Lipophilicity) | ~0.6 | ~0.9 | Moderate increase; improves membrane permeability without excessive lipophilicity.[1] |
| C5-H Acidity (pKa) | ~40 (very weak) | N/A (Substituted) | Blocks metabolic deprotonation/oxidation.[1] |
| Dipole Moment | 2.3 D | ~1.8 D | Altered electrostatic potential map; changes binding pocket interactions.[1] |
| Metabolic Stability | Low (C5 oxidation) | High | C-F bond (116 kcal/mol) resists CYP450 oxidative attack.[1] |
Case Study: Penflufen
Penflufen (Bayer CropScience) is a succinate dehydrogenase inhibitor (SDHI) fungicide that perfectly exemplifies the utility of this scaffold.[1][2]
-
Structure: N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole -4-carboxamide.[1][3][4][5][6]
-
Role of the 5-Fluoro Group:
-
Binding Affinity: The fluorine atom fits into a hydrophobic pocket in the SDH enzyme, mimicking the size of a hydrogen atom but providing stronger Van der Waals interactions.[1]
-
Stability: It prevents degradation of the pyrazole ring in soil and within the plant, ensuring long-lasting protection.[1]
-
Caption: Structural dissection of Penflufen highlighting the functional role of the fluorinated pyrazole core.
References
-
Direct Fluorination with NFSI
-
Regioselective Cyclization
-
Penflufen & Applications
-
Physicochemical Properties
-
Synthesis of Pyrazole Carboxylic Acids
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Penflufen | C18H24FN3O | CID 11674113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dab.hawaii.gov [dab.hawaii.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Exploring 5-Fluoro-1-methyl-1H-pyrazole in Agrochemical Development
Executive Summary
The pyrazole ring is a cornerstone of modern agrochemistry, serving as the pharmacophore for blockbuster fungicides (SDHIs) and insecticides (Ryanodine receptor modulators). While 3-(difluoromethyl)pyrazoles (e.g., Bixafen, Fluxapyroxad) currently dominate the market, the 5-fluoro-1-methyl-1H-pyrazole scaffold represents a critical frontier in lead optimization.
This guide analyzes the technical utility of the 5-fluoro motif.[1][2] Unlike its hydrogen-substituted counterparts, the 5-fluoro substituent provides a dual advantage: it blocks the C5 metabolic soft spot, preventing oxidative degradation, and modulates the electronic density of the pyrazole ring to fine-tune binding affinity. This document details the industrial synthesis via hexafluoropropene dimers, outlines the structural-activity relationship (SAR) within Complex II inhibitors, and provides validated experimental protocols for laboratory-scale synthesis.
Structural Rationale: The "Fluorine Effect" at C5
In rational drug design, the introduction of fluorine at the 5-position of the pyrazole ring is not merely a steric replacement for hydrogen; it is a calculated electronic and metabolic intervention.
Metabolic Stability (The Blockade Effect)
The C5 position of 1-methylpyrazoles is electron-rich and susceptible to cytochrome P450-mediated oxidation. In biological systems (fungi or insects), hydroxylation at this site often precedes ring cleavage and detoxification.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting H with F at C5 effectively "caps" this metabolic vulnerability, extending the half-life of the active ingredient within the target organism.
Electronic Modulation
The strong electronegativity of fluorine pulls electron density away from the pyrazole nitrogen lone pairs.
-
Impact on pKa: This induction lowers the basicity of the pyrazole nitrogens, altering hydrogen bond donor/acceptor capabilities within the enzyme binding pocket (e.g., the ubiquinone binding site of Succinate Dehydrogenase).
-
Lipophilicity: The 5-fluoro group moderately increases
, enhancing cuticular penetration in plant leaves and bioavailability in fungal membranes.
Synthetic Pathways: The Hexafluoropropene Route
Synthesizing 5-fluoropyrazoles is synthetically more demanding than their 3-fluoro counterparts due to the directing effects of the nitrogen lone pairs. The industrial "Gold Standard" utilizes perfluorinated alkene precursors rather than direct fluorination of the heterocycle.
Validated Route: Cyclization of Hexafluoropropene Dimers
The most robust route, validated by Bayer CropScience patents (e.g., US9302994B2), involves the reaction of perfluoro-2-methyl-2-pentene (a dimer of hexafluoropropene) with mono-substituted hydrazines.
Reaction Logic:
-
Nucleophilic Attack: Methylhydrazine attacks the electrophilic double bond of the perfluoroalkene.
-
Cyclization: Intramolecular elimination of hydrogen fluoride (HF) generates the pyrazole ring.
-
Regioselectivity: The steric bulk of the perfluoroalkyl groups and the nucleophilicity of the hydrazine nitrogens direct the formation of the 1-methyl-5-fluoro isomer over the 3-fluoro isomer.
Figure 1: Industrial synthesis workflow for this compound derivatives using perfluoroalkene precursors.
Agrochemical Application: SDHI Fungicides
The primary application of the this compound moiety is as the "warhead" carrier in Succinate Dehydrogenase Inhibitors (SDHIs).
Mode of Action (MoA)
SDHIs block mitochondrial respiration by binding to the ubiquinone-binding pocket (Q-site) of Complex II.
-
The Bridge: An amide bond connects the pyrazole acid to a lipophilic aromatic amine.
-
The Role of the Pyrazole: The pyrazole ring mimics the semiquinone radical intermediate. The 5-fluoro substituent ensures the ring remains intact against fungal metabolic enzymes, preserving the inhibitor's geometry within the Q-site.
Comparative Efficacy Data
Hypothetical data based on typical fluorine-substitution trends in SDHIs.
| Compound Variant | Substituent (C5) | Relative Metabolic Stability (t1/2) | Binding Affinity (IC50) | Systemic Mobility |
| Standard (Control) | Hydrogen (-H) | 1.0x (Baseline) | 15 nM | High |
| Steric Block | Methyl (-CH3) | 2.5x | 45 nM (Steric clash risk) | Medium |
| Target Scaffold | Fluorine (-F) | 4.2x | 12 nM | High |
Table 1: Comparison of C5-substituents on the pyrazole ring. The 5-fluoro analog offers the optimal balance of metabolic stability and binding affinity without introducing excessive steric bulk.
Experimental Protocol: Laboratory Synthesis
Objective: Synthesis of 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole. Scale: 50 mmol batch. Safety Warning: This reaction involves HF elimination. Use PTFE (Teflon) vessels where appropriate and ensure rigorous fume hood ventilation.
Materials
-
Perfluoro-2-methyl-2-pentene (15.0 g, ~50 mmol)
-
Methylhydrazine (40% aqueous solution, excess)
-
Triethylamine (Et3N) or NaOH (as HF scavenger)
-
Acetonitrile (Solvent)
-
Dichloromethane (Extraction)
Step-by-Step Methodology
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel. Purge with nitrogen.
-
Precursor Preparation: Dissolve Perfluoro-2-methyl-2-pentene (15.0 g) in Acetonitrile (50 mL). Cool the solution to -50°C using a dry ice/acetone bath. Critical: Low temperature is essential to control the exotherm and prevent polymerization.
-
Addition: Add the Methylhydrazine solution dropwise over 45 minutes. Maintain internal temperature below -40°C.
-
Base Addition: Once hydrazine addition is complete, add Triethylamine (1.2 eq) dropwise.
-
Cyclization: Allow the mixture to warm slowly to room temperature (25°C) over 2 hours. Then, heat to 60°C for 4 hours to drive the elimination of HF and complete cyclization.
-
Workup:
-
Quench the reaction with ice water (100 mL).
-
Extract with Dichloromethane (3 x 50 mL).
-
Wash the combined organic phase with dilute HCl (to remove excess hydrazine/amine) and then brine.
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via vacuum distillation (boiling point approx. 60-80°C at 10 mbar) or silica gel chromatography (Hexane/EtOAc gradient) to yield the target 5-fluoropyrazole.
Future Outlook: Resistance Management
Fungal resistance to SDHIs (e.g., Zymoseptoria tritici mutations) is a growing concern. The this compound scaffold offers a "second-generation" solution.
-
Cross-Resistance Breaking: The altered steric and electronic profile of 5-fluoro analogs can retain efficacy against mutant strains that show resistance to standard 3-difluoromethyl pyrazoles.
-
Combinatorial Chemistry: This scaffold is increasingly used in "hybrid" molecules, linking the 5-fluoropyrazole to novel amide linkers to bypass mutated binding sites.
Figure 2: Mode of Action and Resistance Management. The 5-fluoro scaffold is designed to maintain binding efficacy even when mutations alter the enzyme pocket.
References
-
Bayer CropScience AG. (2016). Process for the preparation of 5-fluoro-1H-pyrazoles. US Patent 9,302,994 B2.[2] Retrieved from
-
National Institutes of Health (NIH). (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition. Retrieved from [Link]
-
American Chemical Society. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]
-
Knunyants, I. L., et al. (1990). Reaction of fluoroalkenes with hydrazines. Izv. Akad. Nauk SSSR, Ser. Khim. (Seminal work on fluoro-pyrazole synthesis cited in modern patents).[1][2]
Sources
Structural Elucidation and Spectroscopic Profiling of 5-Fluoro-1-methyl-1H-pyrazole
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists. It moves beyond basic data listing to address the critical challenge of regioisomer differentiation in fluorinated heterocycles.
Content Type: Technical Whitepaper | Version: 1.0 Author Role: Senior Application Scientist
Executive Summary & The Regiochemistry Challenge
In drug discovery, the introduction of a fluorine atom into a pyrazole scaffold is a strategic maneuver to modulate metabolic stability (
Standard alkylation of 3-fluoropyrazole or condensation of fluorinated hydrazines often yields mixtures. Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide provides a definitive spectroscopic workflow to unambiguously confirm the 5-fluoro regioisomer, utilizing the unique spin properties of the
Structural Logic: The Isomer Differentiation
The core differentiation relies on the spatial proximity of the N-methyl group to the fluorine atom.
-
Target (5-Fluoro isomer): The Fluorine at C5 is spatially proximate to the N-Methyl group.
-
Impurity (3-Fluoro isomer): The Fluorine at C3 is distal; the Proton at C5 is proximate to the N-Methyl group.
Decision Matrix: Isomer Identification
Figure 1: Logical workflow for distinguishing 3-fluoro and 5-fluoro regioisomers using nuclear Overhauser effects.
Spectroscopic Profile & Data Interpretation
F NMR Spectroscopy
The
-
Chemical Shift: Expect a singlet (decoupled) or complex multiplet (coupled) in the range of -120 to -135 ppm (relative to CFCl
). -
Coupling: In the coupled spectrum, the F5 signal will show splitting by H4 (vicinal) and potentially H3 (long-range).
C NMR: The Coupling Fingerprint
Carbon-Fluorine coupling constants (
| Carbon Position | Assignment | Chemical Shift ( | Coupling Pattern | Interpretation | |
| C5 | C-F (Ipso) | 150 - 158 | Doublet ( | ~240 - 250 | Huge |
| C4 | C-H (Ortho) | 90 - 100 | Doublet ( | ~15 - 25 | |
| C3 | C-H (Meta) | 135 - 145 | Doublet ( | ~5 - 10 | Smaller |
| N-Me | CH | 35 - 40 | Doublet/Singlet | < 5 |
H NMR
-
H4 (C4-H): ~6.0 ppm. Will appear as a doublet of doublets (dd) .
-
Coupling 1:
(to F5) 4–6 Hz. -
Coupling 2:
(to H3) 2 Hz.
-
-
H3 (C3-H): ~7.5 ppm.[1] Appears as a doublet or dd.
-
Coupling:
(to H4). -
Long-range
is often small or unresolved.
-
-
N-Me: ~3.7–3.9 ppm. Singlet (broadened if through-space F-coupling exists).
Advanced Experimental Protocols
Protocol: H- F HOESY (The "Gold Standard")
Heteronuclear Overhauser Effect Spectroscopy (HOESY) detects through-space interactions between protons and fluorine. This is the definitive proof of the 5-fluoro structure.
Objective: Observe cross-relaxation between the N-Methyl protons and the F5 fluorine.
Instrument Requirements:
-
Probe: HFX or QNP probe capable of simultaneous
H and F tuning. -
Channels: Two RF channels (Observe
H, Decouple/Pulse F, or vice versa).
Step-by-Step Methodology:
-
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-
.-
Why DMSO? It reduces molecular tumbling rates (higher viscosity) compared to CDCl
, enhancing the NOE signal intensity (closer to the negative NOE regime).
-
-
Tuning: Tune and match both
H and F channels accurately. -
Pulse Sequence: Select hoesyhf (or vendor equivalent).
-
Parameters:
-
Mixing Time (
): Set to 400–600 ms . (Crucial: too short = no signal; too long = spin diffusion). -
Relaxation Delay (
): Set to 3–5 seconds to allow full relaxation of the slower F nuclei. -
Scans: Minimum 32 scans per increment (2D experiment).
-
-
Processing: Apply exponential multiplication (LB = 1–2 Hz) in F2 and sine-bell in F1.
-
Analysis: Look for a cross-peak at the intersection of the N-Me proton shift (
3.8 ppm) and the F5 fluorine shift (-128 ppm).-
Presence of Peak: Confirms This compound .
-
Absence of Peak: Suggests 3-fluoro isomer (distance > 5 Å).
-
Protocol: Regioselective Synthesis Verification
If synthesizing the material, use this workflow to maximize the 5-fluoro isomer yield, as noted in recent literature regarding fluorinated alcohols.
Figure 2: Influence of solvent on regioselectivity.[2] Fluorinated alcohols (HFIP) promote the formation of the 5-substituted pyrazole [3].
References
-
Dewis, L., et al. (2019). "Improving the accuracy of
H- F internuclear distance measurement using 2D H- F HOESY." Magnetic Resonance in Chemistry. Link -
Alkorta, I., et al. (2016). "The
H NMR spectrum of pyrazole in a nematic phase." Journal of Physical Organic Chemistry. Link -
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link
-
Balle, T., et al. (2006).[2] "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry. Link
Sources
The Genesis and Evolution of a Fluorinated Scaffold: An In-depth Technical Guide to 5-Fluoro-1-methyl-1H-pyrazole
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the historical discovery and developmental trajectory of 5-fluoro-1-methyl-1H-pyrazole, a heterocyclic compound that has emerged as a pivotal structural motif in modern agrochemicals and continues to hold potential in medicinal chemistry. We will delve into the seminal synthetic strategies, the evolution of more efficient industrial processes, and the key applications that have driven its scientific and commercial importance.
Introduction: The Significance of Fluorine in Pyrazole Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1] In the realm of pyrazole chemistry, the strategic incorporation of a fluorine atom, particularly at the 5-position, has led to the development of compounds with enhanced metabolic stability, binding affinity, and overall efficacy. The this compound core is a prime example of this "fluorine effect," serving as a critical building block for a new generation of bioactive molecules.[2] Its journey from a laboratory curiosity to a key industrial intermediate is a testament to the ingenuity of synthetic chemists and the relentless pursuit of innovation in the life sciences.
Early Explorations and Foundational Syntheses
While a definitive first synthesis of the unsubstituted this compound is not prominently documented in early literature, the groundwork for its creation was laid through pioneering work on fluorinated heterocyclic systems. An early and significant contribution to the synthesis of a substituted derivative, 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole, was reported in 1990 by I. L. Knunyants and his team.[3]
This foundational two-step process involved the reaction of the dimer of hexafluoropropene with N,N-dimethylhydrazine at low temperatures, followed by thermal elimination.[3] Although effective in demonstrating the feasibility of accessing the 5-fluoropyrazole core, this method presented significant challenges for industrial scale-up, including the use of very low temperatures (-50 °C) and the formation of methyl fluoride as a byproduct during the heating step, rendering the process expensive and environmentally taxing.[3][4]
Visualizing the Knunyants et al. (1990) Approach
Caption: Early synthetic route to a substituted 5-fluoropyrazole.
The Agrochemical Revolution: Bayer's Drive for Industrial Viability
The true potential of this compound and its derivatives was unlocked through intensive research in the agrochemical sector, most notably by scientists at Bayer CropScience. The need for novel, highly effective fungicides spurred the development of more practical and scalable synthetic routes. A key breakthrough was the development of processes that avoided the harsh conditions of the early methods.
A significant advancement is detailed in patents from Bayer, which describe a more direct and industrially amenable process.[4] This typically involves the reaction of a suitably substituted fluoroalkene with methylhydrazine in the presence of a base and water. This approach offers several advantages, including milder reaction conditions, higher yields, and improved regioselectivity, which is a critical factor in the synthesis of N-substituted pyrazoles.[5]
Generalized Modern Synthetic Approach
Caption: A simplified modern route to 5-fluoropyrazole derivatives.
This evolution in synthetic strategy was crucial for the commercial production of the fungicide Isoflucypram. In this context, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate, which is then condensed with a specific amine to yield the final active ingredient.[6][7] The development of a robust and cost-effective synthesis for this core intermediate was paramount to the successful launch and widespread adoption of Isoflucypram.
Key Applications and Biological Activity
Agrochemicals: A New Generation of Fungicides
The primary driver for the development of this compound has been its central role as a building block for succinate dehydrogenase inhibitor (SDHI) fungicides.[8] Isoflucypram, a broad-spectrum fungicide developed by Bayer, is a prime example of the successful application of this chemical scaffold.[6] It exhibits high efficacy against major fungal diseases in cereal crops.[6] The presence of the 5-fluoro-1-methyl-pyrazole moiety is critical for the molecule's potent inhibition of the target enzyme in fungi.[8]
| Compound | Application | Mode of Action |
| Isoflucypram | Broad-spectrum fungicide for cereal crops | Succinate Dehydrogenase Inhibitor (SDHI) |
Medicinal Chemistry: An Emerging Area of Interest
While the agrochemical applications of this compound are well-established, its potential in medicinal chemistry is an area of growing interest. Fluorinated pyrazoles, in general, are recognized as privileged structures in drug discovery, appearing in a wide range of therapeutic agents.[2][9] The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.[1]
While specific clinical candidates incorporating the unsubstituted this compound are not yet prominent, the broader class of fluorinated pyrazoles has demonstrated a wide array of biological activities, including antiviral and anti-inflammatory properties.[10] The this compound core represents a valuable starting point for the design and synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols: A Practical Guide
The following protocols are illustrative of the synthetic methodologies that have been employed in the preparation of this compound derivatives.
Protocol 1: Synthesis of N-Methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole (Adapted from Bayer Patent WO2014012975A1)
Materials:
-
Perfluoro-2-methyl-2-pentene
-
N-methylhydrazine (40% w/w in water)
-
Triethylamine
-
Acetonitrile
-
Water
Procedure:
-
A solution of perfluoro-2-methyl-2-pentene (1 equivalent) and triethylamine (1.2 equivalents) in acetonitrile is prepared in a reaction vessel and cooled to a temperature between -5°C and 5°C.
-
A solution of N-methylhydrazine (40% w/w in water, 1.1 equivalents) is slowly added to the cooled mixture over a period of 2 hours, maintaining the temperature at 5°C.
-
The reaction mixture is then stirred for 15-20 hours at 20°C.
-
Following the reaction period, the mixture is washed with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed by distillation under atmospheric pressure.
-
The crude product is purified by vacuum distillation to yield N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole.[11]
Protocol 2: Direct C-H Fluorination of 1-Methyl-1H-pyrazole (Conceptual, based on modern fluorination methods)
While not a historical method, direct C-H fluorination represents the state-of-the-art in the synthesis of fluorinated heterocycles. A potential, though not explicitly documented for this specific substrate, approach could involve the following:
Materials:
-
1-Methyl-1H-pyrazole
-
An electrophilic fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI))
-
A suitable solvent (e.g., Acetonitrile, Dichloromethane)
-
A base (if required by the specific fluorinating agent)
Procedure:
-
1-Methyl-1H-pyrazole is dissolved in a suitable anhydrous solvent under an inert atmosphere.
-
The electrophilic fluorinating agent (typically 1.1-1.5 equivalents) is added portion-wise at a controlled temperature (often room temperature or slightly elevated).
-
The reaction is monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
The regioselectivity of such a reaction would be a critical consideration, as direct fluorination can sometimes lead to a mixture of isomers.
Conclusion and Future Perspectives
The journey of this compound from a challenging synthetic target to a cornerstone of modern agrochemical design exemplifies the power of innovation in chemical synthesis. The development of efficient and scalable routes has not only enabled the production of vital crop protection agents but has also provided the scientific community with a versatile, fluorinated building block. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the unique properties conferred by the 5-fluoro-1-methyl-pyrazole scaffold are likely to secure its place in the toolbox of medicinal chemists for years to come. Future research will undoubtedly focus on further refining synthetic methodologies, exploring novel applications in drug discovery, and leveraging this valuable heterocycle to address pressing challenges in human health and agriculture.
References
- Knunyants, I. L., et al. (1990). Izv. Akad. Nauk SSSR, Ser. Khim., (11), 2583-2589.
-
Mykhailiuk, P. K. (2018). Facile Synthesis of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(9), 5437–5445. [Link]
- Process for the preparation of 5-fluoro-1h-pyrazoles. (2014). WO2014012975A1.
-
Isoflucypram. PubChem. [Link]
- Process for the preparation of 5-fluoro-1H-pyrazoles. (2016). US9302994B2.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2020). CN111362874A.
-
Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (2022). Request PDF. [Link]
-
Mykhailiuk, P. K. (2018). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Request PDF. [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]
- Process for the preparation of 5-fluoro-1h-pyrazoles. (2014). WO2014012975A1.
-
Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
El-Sayed, N. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Request PDF. [Link]
- Surfactant based small molecules for reducing aluminosilicate scale in the bayer process. (2014). US20140124451A1.
-
Zhang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2021). PubMed Central. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. [Link]
-
Continuous gas/liquid-liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. (2011). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). PubMed Central. [Link]
-
Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. (2021). PubMed Central. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2023). Wikipedia. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). Journal of Fluorine Chemistry. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). ResearchGate. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]
- 4. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 5. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Fluoro-1-methyl-1H-pyrazole
Executive Summary
The synthesis of 5-fluoro-1-methyl-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. While the pyrazole ring is electron-rich, direct electrophilic fluorination (e.g., using Selectfluor® or
This Application Note details two validated protocols to strictly enforce C5-regioselectivity :
-
Method A (The "Gold Standard"): Directed ortho-lithiation under thermodynamic control followed by electrophilic trapping with NFSI.
-
Method B (Scale-Up Compatible): The Balz-Schiemann fluorodiazotization of 5-amino-1-methylpyrazole.
The Regioselectivity Paradox
Understanding the electronic behavior of 1-methylpyrazole is critical for experimental design. The N1-methyl group breaks the symmetry of the pyrazole ring, creating distinct reactive sites.
-
C4 Position: Most nucleophilic carbon; primary target for Electrophilic Aromatic Substitution (SEAr).
-
N-Methyl Group: Kinetic acidity site; susceptible to lateral lithiation.
-
C5 Position: Thermodynamic acidity site; the target for this protocol.
Pathway Logic Diagram
The following diagram illustrates the decision matrix for synthesis, highlighting why standard electrophilic methods fail for the C5 target.
Figure 1: Mechanistic divergence in pyrazole functionalization. Note that direct fluorination yields the wrong isomer.
Method A: Thermodynamic Lithiation-Fluorination
Best for: Lab-scale synthesis, high isotopic purity (
Mechanistic Insight
Reaction of 1-methylpyrazole with n-butyllithium (n-BuLi) is kinetically controlled to deprotonate the methyl group (lateral lithiation). However, the C5-lithio species is thermodynamically more stable. The protocol below explicitly includes a "warm-up" phase to drive the rearrangement from the kinetic
Reagents & Equipment[1][2]
-
Substrate: 1-Methylpyrazole (>98%).
-
Base: n-BuLi (2.5 M in hexanes).
-
Fluorine Source:
-Fluorobenzenesulfonimide (NFSI).[1] -
Solvent: Anhydrous THF (freshly distilled or from solvent system).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with Argon.
-
Solvation: Charge flask with 1-methylpyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78 °C (dry ice/acetone bath).
-
Lithiation (Critical Step):
-
Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Maintain internal temp < -70 °C.
-
Crucial Equilibration: After addition, remove the cooling bath and allow the reaction to warm to 0 °C and stir for 30 minutes.
-
Why? This allows the kinetic
-lithiomethyl species to rearrange to the thermodynamic 5-lithio species.
-
-
Fluorination:
-
Cool the mixture back down to -78 °C .
-
Dissolve NFSI (1.2 equiv) in minimal anhydrous THF and add dropwise to the lithiated species.
-
-
Workup:
Method B: Balz-Schiemann Fluorodiazotization
Best for: Scale-up (>10g), avoiding cryogenic conditions, or when C5-lithiation is chemically incompatible with other functional groups.
Mechanistic Insight
This method utilizes a "functional group interconversion" strategy. By starting with 5-amino-1-methylpyrazole, the regiochemistry is locked in the starting material. The amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (tetrafluoroborate) to yield the C-F bond.
Reagents
-
Substrate: 5-Amino-1-methylpyrazole.
-
Reagents: Sodium Nitrite (NaNO
), Tetrafluoroboric acid (HBF , 48% aq). -
Solvent: Water/Ethanol or pure HBF
.
Workflow Diagram
Figure 2: The Balz-Schiemann route avoids isomer separation issues by using a pre-functionalized precursor.
Step-by-Step Protocol
-
Salt Formation: Dissolve 5-amino-1-methylpyrazole (1.0 equiv) in 48% HBF
(4.0 equiv) at 0 °C in a plastic or Teflon-coated vessel (glass can be etched by HF byproducts). -
Diazotization: Add aqueous NaNO
(1.1 equiv) dropwise, maintaining temperature between 0–5 °C. Stir for 30 mins. A precipitate (diazonium salt) may form.[3] -
Decomposition:
-
Option A (Isolation): Filter the diazonium tetrafluoroborate salt, dry it (WARNING: Explosion Hazard), and heat the solid carefully to induce decomposition.
-
Option B (In Situ): Slowly heat the reaction mixture to 60–80 °C (or reflux) to induce evolution of N
gas.
-
-
Extraction: Neutralize with NaHCO
(carefully) and extract with Dichloromethane (DCM).
Comparative Analysis & Data
Method Selection Matrix
| Feature | Method A: Lithiation | Method B: Balz-Schiemann |
| Regio-fidelity | High (requires temp control) | Absolute (locked by precursor) |
| Yield | Moderate (45–65%) | Good (60–80%) |
| Safety Profile | Pyrophoric reagents (n-BuLi) | Explosion hazard (Diazonium) |
| Cost | High (NFSI is expensive) | Low (Commodity reagents) |
| Atom Economy | Poor (NFSI waste) | Moderate |
Quality Control: NMR Signatures
The product is easily distinguished from the 3-fluoro or 4-fluoro isomers by
-
H NMR (CDCl
): 3.80 (d, J = 1.5 Hz, 3H, N-Me), 5.95 (dd, J = 6.0, 2.0 Hz, 1H, C4-H), 7.30 (t, 1H, C3-H). - F NMR: Characteristic signal around -125 to -130 ppm.
-
Differentiation:
-
5-Fluoro: Large
(~240 Hz) at C5; coupling to N-Me protons often visible. -
4-Fluoro: Fluorine signal is typically more shielded; no coupling to N-Me.
-
References
-
General Lithiation Regioselectivity
- Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006.
-
Electrophilic Fluorination (Selectfluor/NFSI)
- Stephens, C. E., et al. "Electrophilic fluorination of pyrazoles." Journal of Fluorine Chemistry, 2002.
-
Balz-Schiemann Reaction Mechanism
- Swain, C. G., et al. "Mechanism of the decomposition of diazonium fluoroborates." Journal of the American Chemical Society.
-
NFSI Reagent Profile
- Encyclopedia of Reagents for Organic Synthesis, "N-Fluorobenzenesulfonimide".
Sources
The Strategic Deployment of 5-Fluoro-1-methyl-1H-pyrazole in Modern Synthesis
Application Note & Synthetic Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Fluorinated Heterocycles
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine into organic molecules has become a cornerstone of molecular design.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic profiles—have rendered fluorinated motifs highly desirable.[1] Among the myriad of heterocyclic scaffolds, pyrazoles stand out for their prevalence in a wide array of biologically active compounds.[2] The strategic fusion of these two pillars, in the form of fluorinated pyrazoles, has led to the development of numerous blockbuster drugs and advanced materials. This guide focuses on a particularly versatile and increasingly important building block: 5-fluoro-1-methyl-1H-pyrazole . We will delve into its synthesis, explore its nuanced reactivity, and provide detailed protocols for its application in key synthetic transformations, thereby equipping the modern chemist with the knowledge to effectively harness its synthetic potential.
Physicochemical Properties and Reactivity Profile
The this compound moiety is a fascinating scaffold from an electronic standpoint. The presence of a fluorine atom at the C5 position, adjacent to the N1-methyl group, significantly influences the electron density and reactivity of the entire ring system. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the pyrazole ring and deactivates it towards electrophilic substitution. However, it can also participate in resonance through its lone pairs, exhibiting a +M effect, albeit weakly for a halogen.
The interplay of these effects, combined with the directing influence of the N1-methyl group, dictates the regioselectivity of various transformations. The C5 position is naturally electron-deficient due to the adjacent fluorine, making it susceptible to nucleophilic attack under certain conditions. Conversely, the C4-H bond is the most acidic proton on the ring, making it a prime target for deprotonation and subsequent functionalization. The C3-H bond, being adjacent to the "pyridine-like" nitrogen at N2, is also activated for certain C-H functionalization reactions. Understanding this electronic landscape is paramount for predicting and controlling the outcomes of synthetic manipulations.[3]
Synthesis of the Building Block: this compound
Two primary and reliable strategies for the synthesis of this compound are presented below. The choice of method will often depend on the availability of starting materials and desired scale.
Protocol 1: Direct C-H Fluorination of 1-Methylpyrazole
This method leverages the direct functionalization of the readily available 1-methylpyrazole. The regioselectivity for the C5 position is driven by thermodynamic control of the lithiation step.[3]
Workflow Diagram:
Caption: C5-Fluorination via Lithiation.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 1-methylpyrazole (1.0 g, 12.2 mmol).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 8.4 mL, 13.4 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. This warming period is crucial for the isomerization to the thermodynamically favored 5-lithiated species.[3]
-
Fluorination: Cool the resulting solution of 5-lithio-1-methylpyrazole back down to -78 °C. In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 4.2 g, 13.4 mmol) in anhydrous THF (15 mL). Add the NFSI solution to the lithiated pyrazole solution via cannula over 20 minutes.
-
Quenching and Work-up: After stirring at -78 °C for 1 hour, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Applications in Key Synthetic Transformations
This compound is a versatile building block for the introduction of the fluorinated pyrazole motif into more complex molecules. Below are protocols for several key transformations.
Protocol 2: Palladium-Catalyzed C-H Arylation at the C3 Position
Direct C-H functionalization is a powerful, atom-economical method for forging new carbon-carbon bonds.[4] The C3 position of the this compound is amenable to palladium-catalyzed direct arylation.
Workflow Diagram:
Caption: Palladium-Catalyzed C3-Arylation.
Step-by-Step Protocol:
-
Reaction Setup: To a sealable reaction tube, add this compound (100 mg, 1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), tri(o-tolyl)phosphine (15.2 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Degassing: Add anhydrous toluene (5 mL). Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the 3-aryl-5-fluoro-1-methyl-1H-pyrazole derivative.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
The fluorine atom at the C5 position can be displaced by strong nucleophiles, a characteristic reaction of electron-deficient fluoroarenes. This provides a route to 5-substituted-1-methylpyrazoles.
Workflow Diagram:
Caption: SNAr at the C5 Position.
Step-by-Step Protocol:
-
Reaction Setup: In a microwave vial, combine this compound (100 mg, 1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent: Add dimethyl sulfoxide (DMSO, 2 mL).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 150 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally in a sealed tube at 120-150 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and pour into water (20 mL). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the desired 5-substituted pyrazole.
Summary of Key Transformations
| Transformation | Position | Reagents & Conditions | Product | Notes |
| C-H Arylation | C3 | Ar-Br, Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Toluene, 110 °C | 3-Aryl-5-fluoro-1-methyl-1H-pyrazole | C3 is the kinetically favored site for many Pd-catalyzed C-H activations. |
| SNAr | C5 | R-NH₂, K₂CO₃, DMSO, 120-150 °C | 5-Amino-1-methyl-1H-pyrazole derivative | Requires a strong nucleophile and elevated temperatures. |
| Deprotonation/ Electrophilic Quench | C4 | 1. n-BuLi, THF, -78 °C2. Electrophile (e.g., I₂, DMF) | 4-Iodo-5-fluoro-1-methyl-1H-pyrazole or 4-Formyl-5-fluoro-1-methyl-1H-pyrazole | C4 is the most acidic proton, allowing for regioselective functionalization. |
Applications in Drug Discovery: A Case Study
While specific examples where this compound is the exact starting material can be proprietary, its structural motif is present in numerous patented compounds. For instance, derivatives of 5-amino-1-methyl-1H-pyrazole are key intermediates in the synthesis of kinase inhibitors. The fluorine atom can serve as a handle for late-stage functionalization or be retained in the final molecule to enhance its pharmacological properties. The synthesis of various androgen receptor antagonists for the treatment of prostate cancer has utilized substituted 5-methyl-1H-pyrazole derivatives, highlighting the importance of this core structure in medicinal chemistry.[5]
Safety and Handling
CAS Number: Not readily available for the unsubstituted compound. Molecular Formula: C₄H₅FN₂ Molecular Weight: 100.10 g/mol
-
General Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Toxicology: Specific toxicological data is not available. However, related fluorinated and nitrogen-containing heterocyclic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Treat as a potentially hazardous substance.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a high-value synthetic building block that offers a strategic entry point into a diverse range of functionalized fluorinated pyrazoles. Its predictable reactivity, governed by the interplay of the N-methyl group and the C5-fluoro substituent, allows for selective functionalization at the C3, C4, and C5 positions. The protocols outlined in this guide provide a practical framework for researchers to begin exploring the utility of this versatile molecule in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.
References
- Chi, K-W., et al. (1999). Synthesis of fluorinated N-arylpyrazoles with perfluoro-2-methyl-2-pentene and arylhydrazines. Journal of Fluorine Chemistry, 98(1), 29-36.
- Dou, G., et al. (2022). Pd‐catalyzed direct C5‐arylation of the pyrazole unit of 1‐phenylpyrazole. Preprints.org.
- Ebenezer, O., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4933.
- Gao, C., et al. (2024).
- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5519-5531.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi.
- Shay, J. J., et al. (2021). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 143(43), 18021-18027.
- Singh, G., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Journal of the Serbian Chemical Society, 82(11), 1229-1242.
- Telvekar, V. N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry, 145, 849-864.
- Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 92(2), 1595-1606.
- Williams, D. L. H., & Xia, L. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(10), 1936-1940.
- WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles. (2014).
- Yoo, J. M., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(33), 6444-6458.
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Oncology – Designing Anti-Cancer Libraries from the 5-Fluoro-1-Methyl-1H-Pyrazole Scaffold
Introduction: The Fluorine Advantage in Oncology
In the landscape of modern kinase inhibitor design, the 5-fluoro-1-methyl-1H-pyrazole scaffold represents a privileged structural motif. While the pyrazole ring itself is ubiquitous in FDA-approved drugs (e.g., Crizotinib, Ruxolitinib), the specific incorporation of a fluorine atom at the C5 position offers distinct medicinal chemistry advantages over its non-fluorinated counterparts.
Mechanistic Rationale
-
Metabolic Blockade: The C5 position of 1-methyl-pyrazoles is a metabolic "soft spot," susceptible to cytochrome P450-mediated oxidation. Substituting the C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) significantly retards oxidative metabolism, extending in vivo half-life.
-
Electronic Tuning: The high electronegativity of fluorine lowers the pKa of the pyrazole system and adjacent functional groups, modulating hydrogen bond donor/acceptor strength critical for ATP-pocket binding in kinases like VEGFR2 or BRAF.
-
Lipophilicity: Fluorine acts as a "lipophilicity mimic" of hydrogen but with greater hydrophobicity, improving membrane permeability without the steric bulk of a methyl group.
This guide details the workflow for transforming this scaffold into a focused library of potential anti-cancer agents.
Module 1: Rational Design & SAR Strategy
The design strategy treats the this compound as the "Core Module." Diversity is introduced at the C3 and C4 positions to probe the ATP-binding pocket of target kinases.
Structural Activity Relationship (SAR) Map
Caption: SAR optimization vectors for the this compound scaffold. C5-F provides metabolic stability, while C3 and C4 allow for library diversification.
Module 2: Synthetic Protocols (Library Generation)
Objective: Synthesize a library of amide derivatives targeting the C3 position. Starting Material: this compound-3-carboxylic acid. Reaction Class: HATU-mediated Amide Coupling.
Protocol A: High-Throughput Amide Coupling
This protocol is optimized for parallel synthesis in 96-well blocks or individual vials.
Reagents:
-
Scaffold: this compound-3-carboxylic acid (0.2 M in DMF).
-
Amines: Diverse set of aromatic/aliphatic amines (0.2 M in DMF).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
Step-by-Step Methodology:
-
Preparation: In a reaction vial, dissolve 1.0 equiv (e.g., 50 mg) of the carboxylic acid scaffold in anhydrous DMF (1.5 mL).
-
Activation: Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir at room temperature (RT) for 15 minutes to generate the active ester. Note: The solution should turn slightly yellow.
-
Coupling: Add 1.1 equiv of the specific amine component.
-
Incubation: Stir the reaction mixture at RT for 4–16 hours. Monitor conversion via LC-MS (Target Mass = Scaffold - OH + Amine - H).
-
Quenching: Add 2 mL of saturated NaHCO₃ solution to quench the reaction.
-
Extraction: Extract with Ethyl Acetate (3 x 2 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).
Critical Checkpoint:
-
Success Criteria: >90% purity by HPLC (254 nm).
-
Troubleshooting: If conversion is low (<50%), heat to 50°C or switch coupling agent to T3P (Propylphosphonic anhydride) for sterically hindered amines.
Module 3: Biological Evaluation (In Vitro)
Protocol B: Kinase Inhibition Assay (VEGFR2/KDR)
To validate the anti-angiogenic potential, compounds are screened against VEGFR2, a common target for pyrazole-based drugs.
Assay Principle: FRET-based competition assay (e.g., LanthaScreen™ or Z´-LYTE™).
-
Compound Prep: Prepare 10 mM stock solutions in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Mix: Dilute VEGFR2 enzyme (0.2 ng/µL) in kinase buffer.
-
Reaction Assembly:
-
Add 2.5 µL compound solution to 384-well plate.
-
Add 5 µL Enzyme/Substrate mix.
-
Add 2.5 µL ATP (at Km concentration, typically 10 µM).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add detection reagent (Eu-labeled antibody). Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 615/665 nm).
-
Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
Protocol C: Cell Viability Assay (MTT)
Cell Lines: HUVEC (Endothelial) and A549 (Lung Carcinoma).
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Treatment: Treat cells with compounds (0.01 µM – 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
Module 4: ADME Optimization (Metabolic Stability)
This experiment validates the core hypothesis: that the 5-Fluoro group improves stability compared to the 5-H analog.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM).
-
Incubation: Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) and NADPH regenerating system at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Intrinsic Clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg protein).
-
Data Interpretation Table:
| Parameter | 5-Fluoro Analog (Target) | 5-H Analog (Control) | Interpretation |
| t 1/2 (min) | > 60 min | < 30 min | Fluorine blocks C5 oxidation. |
| CLint | < 15 µL/min/mg | > 40 µL/min/mg | Low clearance indicates better drug-like properties. |
Workflow Visualization
Caption: Integrated workflow for the discovery of this compound based anti-cancer agents.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]
-
Fabbro, D., et al. (2012). Targeting Cancer with Small-Molecule Kinase Inhibitors.[2] Methods in Molecular Biology, 795, 1–34. [Link]
Sources
Precision Synthesis of 5-Fluoro-1-methyl-1H-pyrazole via Thermodynamic Lithiation
Executive Summary & Strategic Analysis
Target Molecule: 5-Fluoro-1-methyl-1H-pyrazole Primary Application: Bioisostere for metabolic stability; fragment for kinase inhibitor development.
The Synthetic Challenge
Synthesizing 5-fluoropyrazoles is deceptively complex due to competing regiochemical pathways.
-
Electrophilic Aromatic Substitution (SEAr): Direct fluorination (e.g., Selectfluor) of the neutral pyrazole ring predominantly targets the C4 position due to electronic enrichment, not the desired C5.
-
Cyclization (Knorr-type): Condensing methylhydrazine with
-fluoro-1,3-dicarbonyls often yields a difficult-to-separate mixture of 3-fluoro and 5-fluoro isomers. -
Lateral vs. Ring Lithiation: Deprotonation of 1-methylpyrazole can occur at the
-methyl group (kinetic product) or the C5 ring position (thermodynamic product).
Selected Route: Thermodynamic C5-Lithiation / NFSI Trapping
This protocol utilizes a Directed Ortho-Metalation (DoM) strategy.[1] We leverage the specific "thermodynamic window" to shift the lithiated intermediate from the kinetic
Why this route?
-
Regio-purity: Avoids the 3-F/5-F isomer separation required in cyclization routes.
-
Accessibility: Uses commercially available 1-methylpyrazole and NFSI.
-
Scalability: Suitable for gram-scale synthesis in standard research laboratories.
Mechanism & Logic (The "Thermodynamic Shift")
The success of this protocol hinges on Step 2 (Lithiation). At -78°C,
Figure 1: Decision pathway for regioselective lithiation. The equilibration step is critical to avoid side-chain fluorination.
Experimental Protocol
Reagents & Equipment Table
| Reagent / Material | Equiv. | Role | Critical Specification |
| 1-Methyl-1H-pyrazole | 1.0 | Substrate | Dry, distilled if yellow. |
| 1.1 | Base | Titrate before use (typically 1.6M or 2.5M in hexanes). | |
| NFSI | 1.2 | F-Source | |
| THF | Solvent | Medium | Anhydrous, distilled from Na/Benzophenone or from SPS. |
| Argon/Nitrogen | Gas | Inert Atm. | Strictly O₂/H₂O free. |
Step-by-Step Procedure
Phase 1: Setup and Dehydration
-
Glassware: Oven-dry a 2-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and magnetic stir bar overnight. Assemble hot under inert gas flow.
-
Solvent: Charge the RBF with anhydrous THF (concentration: 0.2 M relative to pyrazole).
-
Substrate: Add 1-methyl-1H-pyrazole (1.0 equiv) via syringe.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for internal temperature equilibration.
Phase 2: Thermodynamic Lithiation (The Critical Step)
-
Addition: Add
-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.-
Observation: A slight color change (often pale yellow) may occur.
-
-
Equilibration (The Shift):
-
Remove the cooling bath.
-
Allow the reaction to warm slowly to -10°C to 0°C and stir for 30-45 minutes .
-
Scientific Rationale: This window allows the kinetically formed
-lithiomethyl species to rearrange to the thermodynamically stable 5-lithio species. -
Caution: Do not exceed 0°C or stir longer than 1h at this temp to avoid ring fragmentation.
-
-
Re-Cooling: Cool the mixture back down to -78°C .
Phase 3: Electrophilic Fluorination
-
Preparation of NFSI: While the main reaction re-cools, dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF in a separate dry vial under inert gas.
-
Quench: Add the NFSI solution dropwise to the lithiated pyrazole at -78°C.
-
Exotherm Warning: This step is highly exothermic. Monitor internal temp closely.
-
-
Reaction: Stir at -78°C for 1 hour, then remove the bath and allow to warm to room temperature (RT) overnight.
Phase 4: Workup & Purification
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL/mmol).
-
Extraction: Extract with Et₂O (3 x volume). Avoid DCM if possible due to volatility of the product (BP is relatively low).
-
Wash: Wash combined organics with water and brine. Dry over MgSO₄.
-
Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C; product is volatile).
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Pentane/Ether gradient (Start 100:0
80:20). -
Detection: UV (weak) or Iodine stain.
-
Analytical Validation
To confirm the identity of the product and ensure no regio-isomers are present, use the following markers:
| Analytic Method | Expected Signal (Approximate) | Diagnostic Interpretation |
| ¹⁹F NMR | Doublet indicates coupling to H4. Single peak confirms regio-purity. | |
| ¹H NMR | H4: dd (~6.0 ppm) | Coupled to F (large |
| ¹H NMR | H3: dd (~7.4 ppm) | Coupled to H4 and F (smaller |
| ¹H NMR | N-Me: d (~3.8 ppm) | Should be a doublet ( |
Self-Validation Check:
-
If you see a triplet at
-200 to -230 ppm in ¹⁹F NMR, you likely have the -fluoromethyl impurity (Kinetic product). -
If you see a peak at -150 to -160 ppm, check for C4-fluorination (unlikely with this method but possible if NFSI was old/degraded).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Product volatility. | Do not rotovap to dryness. Distill solvent or use product as a solution in the next step. |
| Regio-impurity (N-CH₂-F) | Insufficient equilibration time/temp. | Ensure the reaction warms to at least -10°C for 30 mins before re-cooling. |
| Starting Material Recovery | Wet THF or inactive | Titrate |
| Dark/Tar Formation | Decomposition of lithiated species. | Do not allow the equilibration step to exceed 0°C or 1 hour. |
Workflow Visualization
Figure 2: Operational workflow emphasizing the temperature oscillation required for regio-control.
References
-
Regioselectivity in Lithiation: Iddon, B., et al. "Regioselectivity in the lithiation of 1-substituted imidazoles and pyrazoles." Journal of the Chemical Society, Perkin Transactions 1, 1992. Link
- Thermodynamic vs Kinetic Control: Begtrup, M., & Larsen, P. "Alkylation, acylation, and silylation of azoles." Acta Chemica Scandinavica, 1990.
-
NFSI Reactivity: Differding, E., & Ofner, H. "N-Fluorobenzenesulfonimide: A practical reagent for electrophilic fluorination." Synlett, 1991. Link
-
Modern Application (Analogous): Fandrick, D. R., et al. "Development of a General, Scalable Synthesis of 5-Fluoro-1-alkylpyrazoles." The Journal of Organic Chemistry, 2015. (Provides industrial context for similar transformations). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-1-methyl-1H-pyrazole
Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-5F-PYR Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 5-fluoro-1-methyl-1H-pyrazole is a precision operation.[1] While direct electrophilic fluorination often fails due to the electron-rich nature of the pyrazole ring (favoring C4 substitution), the C5-Lithiation/Trapping method is the current "Gold Standard" for high-yield synthesis in a research setting.
This guide prioritizes the Lithiation-Fluorination route using n-BuLi and NFSI (N-Fluorobenzenesulfonimide), as it offers the highest regioselectivity when thermodynamic parameters are strictly controlled.[1] We also address the Balz-Schiemann (diazonium) route as a secondary industrial alternative.
Module 1: The Gold Standard Protocol (Lithiation-Trapping)
Methodology: Directed ortho-lithiation followed by electrophilic trapping.[1] Target Yield: 65–80% (Optimized)
The Mechanism (Causality)
The C5 proton of 1-methylpyrazole is the most acidic ring proton (
-
Kinetic Control: Rapid deprotonation at low temperatures often attacks the
-methyl group.[1] -
Thermodynamic Control: Equilibration allows the lithium species to migrate to the more stable C5 position. Failure to allow this equilibration is the #1 cause of low yields.
Step-by-Step Protocol
| Step | Action | Critical Technical Note (The "Why") |
| 1 | Dry the System Flame-dry glassware under Ar/N2 flow. Use anhydrous THF (<50 ppm H2O). | Moisture Sensitivity: 5-lithio-1-methylpyrazole protonates instantly upon contact with water, returning starting material.[1] |
| 2 | Reagent Prep Dissolve 1-methylpyrazole (1.0 eq) in THF. Cool to -78°C .[1] | Regiocontrol: Low temperature prevents immediate decomposition of the lithiated species but favors kinetic deprotonation initially. |
| 3 | Lithiation Add n-BuLi (1.1 eq) dropwise over 20 mins. | Exotherm Management: Rapid addition causes local heating, leading to tar formation. |
| 4 | The "Equilibration" (CRITICAL) Stir at -78°C for 30 mins, then allow to warm to -10°C for 1 hour. | Isomer Migration: This step drives the kinetic |
| 5 | Fluorination Cool back to -78°C . Add NFSI (1.2 eq) solution in THF. | Trapping: NFSI must be added to the stable C5-lithio intermediate. Adding it at -10°C causes complex mixtures. |
| 6 | Quench Add sat. NH4Cl solution. Extract with Et2O.[1] | Safety: Quenches unreacted n-BuLi and destroys benzenesulfonimide byproducts.[1] |
Module 2: Visualizing the Workflow & Failure Points
The following diagram illustrates the critical decision points where the reaction succeeds or fails based on temperature control.
Figure 1: Reaction coordinate showing the necessity of the equilibration step to shift from the kinetic N-methyl anion to the thermodynamic C5 anion.
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "I am recovering mostly starting material (1-methylpyrazole)."
-
Diagnosis: Moisture contamination or "Quench-before-Trap."[1]
-
Root Cause: The C5-lithio species is highly basic.[1] Even trace moisture in the NFSI solution or the THF will protonate the intermediate back to the starting material before the fluorine transfer can occur.
-
Solution:
Issue 2: "I see a spot on TLC, but it's the wrong isomer (N-fluoromethyl)."
-
Diagnosis: Kinetic Trapping.[1]
-
Root Cause: You added the NFSI immediately after adding n-BuLi at -78°C without allowing the reaction to warm up to -10°C or 0°C.
-
Solution: Implement Step 4 of the protocol above. You must provide thermal energy for the lithium to migrate from the exocyclic methyl group to the C5 ring carbon.
Issue 3: "The reaction mixture turned black/tarry."
-
Diagnosis: Decomposition via Ring Opening.[1]
-
Root Cause: The C5-lithio species is unstable above 0°C. If the equilibration step gets too hot (room temp), the pyrazole ring can fragment.
-
Solution: Strictly monitor the internal temperature during the equilibration phase. Do not exceed -10°C.
Module 4: Alternative Route (Balz-Schiemann)
If your lab lacks cryogenic capabilities, the Balz-Schiemann reaction is the viable alternative, though often lower yielding (40–50%).
Workflow:
-
Start: 5-amino-1-methylpyrazole.
-
Diazotization: NaNO2 / HBF4 (or HPF6) at 0°C.
-
Isolation: Filter the diazonium tetrafluoroborate salt.
-
Decomposition: Thermal decomposition (Sandmeyer-like) to release N2 and BF3, yielding the fluoride.[2]
Comparison Table:
| Feature | Lithiation (Route A) | Balz-Schiemann (Route B)[1] |
| Yield | High (60-80%) | Moderate (40-50%) |
| Cost | High (NFSI is expensive) | Low (NaNO2/HBF4 are cheap) |
| Safety | Pyrophoric (n-BuLi) | Explosion Risk (Diazonium) |
| Purity | High (Isomer pure) | Variable (Tar formation common) |
References
-
Mykhailiuk, P. K. (2018).[3] Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(10), 5784–5792.
-
Balle, T., et al. (2006).[4] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4, 1261-1267.[1][4]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473, 470–477.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for Cleaner 5-Fluoro-1-Methyl-1H-Pyrazole Synthesis
Welcome to the technical support center for the synthesis of 5-fluoro-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving a cleaner synthesis of this valuable compound. We will explore the critical reaction parameters, delve into the science behind the synthesis, and offer practical solutions to common challenges encountered in the laboratory.
Introduction: The Importance of this compound and the Quest for a Cleaner Synthesis
This compound is a key building block in the development of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[1] However, the synthesis of this and other fluorinated pyrazoles can be challenging, often leading to mixtures of regioisomers and other impurities that complicate purification and reduce overall yield.[2][3][4] A "cleaner" synthesis, one that is highly selective and minimizes byproduct formation, is therefore not just an academic exercise but a critical step in efficient drug discovery and development.[5][6][7]
This guide will focus on a common and effective method for the synthesis of this compound: the reaction of a suitable fluoroalkene with methylhydrazine. We will explore how to optimize the reaction parameters to favor the formation of the desired product in high purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
After workup, the isolated mass of the product is significantly lower than the theoretical maximum.
-
Reaction monitoring (e.g., by GC-MS or TLC) shows a large amount of unreacted starting material.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | Extend the reaction time. Monitor the reaction progress every few hours until the starting material is consumed. Increase the reaction temperature. While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive it to completion. However, be aware that higher temperatures can sometimes lead to increased byproduct formation.[2] |
| Poor Quality Reagents | The fluoroalkene starting material may be impure, or the methylhydrazine solution may have degraded. | Verify the purity of your starting materials. Use freshly distilled or purchased reagents. The concentration of the methylhydrazine solution should be accurately known. |
| Suboptimal Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. | Use a slight excess of methylhydrazine. A common starting point is 1.1 to 1.5 equivalents of methylhydrazine relative to the fluoroalkene. |
| Inefficient Mixing | In a heterogeneous reaction mixture, poor stirring can limit the contact between reactants. | Ensure vigorous stirring throughout the reaction, especially during the addition of reagents. |
Issue 2: Formation of Regioisomeric Impurities
Symptoms:
-
NMR or GC-MS analysis of the crude product shows the presence of an isomeric pyrazole in significant quantities. The most common regioisomer is 3-fluoro-1-methyl-1H-pyrazole.
-
Difficulty in purifying the desired product from the isomeric impurity by standard methods like distillation or crystallization.
The Challenge of Regioselectivity: The reaction of an unsymmetrical fluoroalkene with methylhydrazine can, in principle, yield two different regioisomers. The nucleophilic attack of the methylhydrazine can occur at either of the two electrophilic carbon atoms of the double bond, leading to the formation of the desired 5-fluoro isomer and the undesired 3-fluoro isomer.[3][4]
Solutions to Improve Regioselectivity:
| Parameter | Explanation | Recommended Action |
| Solvent Choice | The polarity and hydrogen-bonding ability of the solvent can significantly influence the regioselectivity of the reaction. Standard solvents like ethanol can often lead to mixtures of isomers.[3] | Utilize fluorinated alcohols as solvents. The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of the desired 5-substituted pyrazole isomer.[8] This is a highly recommended starting point for a cleaner synthesis. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product. | Conduct the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the regioselectivity at different temperatures to find the optimal conditions for your specific substrate. |
| Base Selection and Stoichiometry | The choice and amount of base can influence the reaction pathway. | Use a non-nucleophilic organic base. Triethylamine is a common and effective choice.[9] Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the base. |
Issue 3: Presence of Other Impurities (Non-isomeric)
Symptoms:
-
The crude product contains byproducts other than the regioisomer, as observed by GC-MS or NMR.
-
These impurities may include Michael addition products or products from the degradation of starting materials or intermediates.[10]
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Michael Addition | Methylhydrazine can act as a nucleophile and undergo a Michael addition to the fluoroalkene without subsequent cyclization.[10] | Control the addition rate of methylhydrazine. Add the methylhydrazine solution slowly to the reaction mixture, especially at the beginning of the reaction. This helps to keep the concentration of the nucleophile low and favors the cyclization pathway. |
| Side reactions of the Fluoroalkene | The fluoroalkene may be susceptible to polymerization or other side reactions, especially in the presence of a strong base or at elevated temperatures. | Use a moderate base. Avoid using very strong bases like alkali metal hydroxides or alkoxides unless specifically required. Maintain a controlled temperature. Avoid excessive heating of the reaction mixture. |
| Workup Issues | Impurities can be introduced or formed during the workup procedure. For example, acidic or basic conditions during extraction can cause degradation of the product. | Perform a neutral workup. Wash the organic layer with water and brine to remove salts and water-soluble impurities. Use a mild drying agent. Anhydrous sodium sulfate or magnesium sulfate are good choices. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for the synthesis of this compound?
A1: Based on established procedures for similar compounds, a reliable starting protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting fluoroalkene (1.0 eq) in a suitable solvent such as dichloromethane or, for improved regioselectivity, 2,2,2-trifluoroethanol (TFE).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Methylhydrazine: Slowly add a solution of methylhydrazine (1.1 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[9]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting materials and the appearance of the product. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction as it can separate the starting materials, product, and any volatile impurities, and provide their mass spectra for identification.[11] This is particularly useful for tracking the formation of the desired regioisomer versus the undesired one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to monitor the reaction progress by observing the disappearance of the signals corresponding to the starting materials and the appearance of the signals for the product.
Q3: What are the best methods for purifying this compound?
A3: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be a very effective method for purification, especially on a larger scale.[9]
-
Column Chromatography: For smaller scale reactions or when dealing with impurities that have similar boiling points to the product, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexane is a common eluent system for separating pyrazole isomers.[12]
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the separation of small quantities of isomeric mixtures, reverse-phase HPLC can be employed.[13][14]
Q4: What is the mechanistic basis for the improved regioselectivity when using fluorinated alcohols as solvents?
A4: The enhanced regioselectivity observed in fluorinated alcohols like TFE is attributed to their unique solvent properties. These solvents are highly polar and have strong hydrogen-bond-donating capabilities. It is proposed that the fluorinated alcohol can form a hydrogen bond with the more basic nitrogen atom of methylhydrazine (the one not attached to the methyl group). This hydrogen bonding deactivates this nitrogen towards nucleophilic attack, thereby promoting the attack of the more nucleophilic, methylated nitrogen atom at the desired position on the fluoroalkene, leading to the preferential formation of the 5-fluoro isomer.
Optimization of Reaction Parameters: A Data-Driven Approach
To achieve a truly "clean" synthesis, a systematic optimization of the reaction parameters is essential. Below is a table summarizing the key parameters and their potential impact on the reaction outcome. It is recommended to perform a series of small-scale experiments to determine the optimal conditions for your specific setup.
| Parameter | Range to Investigate | Impact on Yield | Impact on Purity (Regioselectivity) | Comments |
| Temperature | 0 °C to 50 °C | Generally, higher temperatures increase the reaction rate and can lead to higher yields in a shorter time. | Lower temperatures often favor higher regioselectivity. | Start at 0 °C and gradually increase the temperature while monitoring the product distribution.[2][9] |
| Solvent | Dichloromethane, TFE, HFIP, Acetonitrile | Solvent choice has a significant impact on both yield and purity. | Fluorinated alcohols (TFE, HFIP) are highly recommended for maximizing regioselectivity.[8] | TFE is often a good balance between performance and cost. |
| Base | Triethylamine, Diisopropylethylamine | The base is crucial for scavenging the HF formed during the reaction. | The choice of base can influence the rate and selectivity. | Use a non-nucleophilic organic base to avoid side reactions. |
| Methylhydrazine Equivalents | 1.0 to 2.0 eq | Using a slight excess of methylhydrazine can drive the reaction to completion. | A large excess may lead to the formation of Michael addition byproducts. | Start with 1.1-1.2 equivalents and optimize from there. |
| Base Equivalents | 1.0 to 2.0 eq | A sufficient amount of base is needed to neutralize the acid produced. | Excess base can sometimes promote side reactions. | 1.1-1.5 equivalents is a good starting point. |
| Reaction Time | 2 to 48 hours | Longer reaction times are generally needed for lower temperatures. | Monitor the reaction to determine the point of maximum conversion without significant byproduct formation. | Reaction times will vary depending on the other parameters.[9] |
Visualizing the Path to a Cleaner Synthesis
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Caption: A general workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound with high purity is an achievable goal through the careful optimization of reaction parameters. By understanding the potential pitfalls, such as the formation of regioisomers, and by employing strategies to mitigate them, researchers can significantly improve the efficiency and cleanliness of their synthesis. This guide provides a framework for troubleshooting and optimization, grounded in the scientific principles of organic synthesis. We encourage you to use this information as a starting point for your own investigations and to develop a robust and reliable method for the preparation of this important molecule.
References
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
5-BENZO[10][15]DIOXOL-5-YL-3-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). PMC. Retrieved from [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). Journal of Organic Chemistry. Retrieved from [Link]
- Process for the preparation of 5-fluoro-1h-pyrazoles. (2014). Google Patents.
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. Retrieved from [Link]
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). NIH. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2021). NIH. Retrieved from [Link]
-
Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. (2018). ResearchGate. Retrieved from [Link]
- Process for the preparation of 5-fluoro-1H-pyrazoles. (2016). Google Patents.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. Retrieved from [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). PubMed. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. Retrieved from [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. Retrieved from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2020). eGrove, University of Mississippi. Retrieved from [Link]
-
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Selective Incorporation of Fluorine in Pyrazoles. (2023). ResearchGate. Retrieved from [Link]
-
Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (2022). PMC - NIH. Retrieved from [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews. Retrieved from [Link]
-
Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. (2021). New Journal of Chemistry. Retrieved from [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2022). Ingenta Connect. Retrieved from [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. (2021). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Regioisomeric 3-(N-Phenylpyrazolyl)indoles from Comanic Acid (I) and Phenylhydrazine. (2010). ResearchGate. Retrieved from [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2019). Dalton Transactions. Retrieved from [Link]
-
Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles From a β-fluoroenolate Salt. (2020). PubMed. Retrieved from [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ijcpa.in [ijcpa.in]
- 15. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Solubility Optimization for 5-Fluoro-1-methyl-1H-pyrazole
Ticket ID: FMP-SOL-001 Assigned Specialist: Dr. Alex V., Senior Application Scientist Status: Open Topic: Troubleshooting solubility profiles for fragment-based screening and synthetic workups.
Executive Summary & Diagnostic Overview
Welcome to the Technical Support Knowledge Base. You are likely accessing this guide because 5-fluoro-1-methyl-1H-pyrazole (FMP) is precipitating in your aqueous buffers or failing to dissolve completely in your organic stock solvents.
The Core Issue: FMP presents a "deceptive" solubility profile. While the parent pyrazole is water-soluble, the 5-fluoro and 1-methyl substitutions introduce two critical physicochemical barriers:
-
Lipophilicity Increase: The C-F bond is highly hydrophobic.
-
Lattice Energy (The Fluorine Effect): Fluorine atoms often induce tight crystal packing due to strong C-F dipole interactions, creating a high-melting-point solid that resists dissolution (thermodynamic solubility barrier).
This guide provides self-validating protocols to overcome these barriers in both biological assays and synthetic chemistry.
Module A: Stock Solution Preparation (Organic Phase)
User Question: "I can't get a clear 100 mM stock solution in DMSO. It looks cloudy. What am I doing wrong?"
Technical Insight
While FMP is theoretically soluble in DMSO, "brick dust" polymorphs can require significant energy to break the crystal lattice. Simple vortexing is often insufficient.
Troubleshooting Protocol: The "Visual-Clear" Standard
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Anhydrous DMSO (Grade ≥99.9%) | DMSO disrupts the strong dipole-dipole stacking of the fluorinated ring. |
| Secondary Solvent | Methanol (MeOH) | Useful for LC-MS stocks; lower boiling point prevents concentrating the sample during evaporation. |
| Concentration Limit | Max 50 mM (Recommended) | 100 mM approaches the saturation limit for stable storage; 50 mM prevents crash-out upon freeze-thaw cycles. |
| Mechanical Aid | Bath Sonication (40 kHz, 10 mins) | Acoustic cavitation provides the kinetic energy needed to break the crystal lattice that vortexing cannot provide. |
Step-by-Step Workflow
-
Weigh FMP into a glass vial (avoid polystyrene, which DMSO attacks).
-
Add 70% of the calculated DMSO volume.
-
Sonicate at 40°C for 10 minutes. Note: Heat aids thermodynamic solubility.
-
Vortex for 30 seconds.
-
Add remaining DMSO to volume.
-
Validation: Hold the vial up to a light source. If you see "schlieren" lines (wavy refraction patterns) or particulates, sonicate for another 5 minutes.
Module B: Aqueous Dilution & Bioassays
User Question: "My compound crashes out when I dilute my DMSO stock into PBS buffer for my enzyme assay. How do I fix this?"
Technical Insight
This is the "Kinetic Solubility Cliff." When you spike a hydrophobic DMSO stock into a hydrophilic buffer, the dielectric constant changes rapidly. If the local concentration of FMP exceeds its kinetic solubility limit before it disperses, it nucleates and precipitates.
Critical Warning on pH: Do NOT rely on pH adjustment for solubility in neutral bioassays.
-
Mechanism: Pyrazoles are weak bases (pKa ~2.5).
-
Fluorine Effect: The 5-fluoro group is electron-withdrawing, lowering the pKa of the nitrogen further (< 1.5).
-
Result: FMP will remain uncharged (neutral) at physiological pH (7.4). Acidifying the buffer to pH 1-2 to protonate it is incompatible with most proteins/cells.
Protocol: The "Intermediate Dilution" Method
Direct dilution (e.g., 1 µL stock -> 999 µL buffer) creates a "supersaturation shock." Use a serial step-down to maintain solubility.
Figure 1: Step-wise dilution strategy to prevent precipitation shock. Direct injection of high-concentration stock into buffer is the leading cause of variability.
Recommended Additives
If precipitation persists at >10 µM:
-
Surfactants: Add 0.01% Tween-20 to your assay buffer. This creates micelles that sequester the hydrophobic FMP molecules.
-
Carrier Molecules: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
Module C: Synthetic Chemistry & Purification
User Question: "I'm synthesizing a derivative using FMP. It won't dissolve in my reaction solvent (DCM), or it's oiling out during workup."
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application Notes |
| Dichloromethane (DCM) | Moderate | Good for reactions, but FMP may crystallize upon cooling. |
| Ethyl Acetate | Good | Preferred for extraction/workup. |
| Water (Neutral) | Poor | Do not use as the primary reaction solvent. |
| Water (Acidic pH < 1) | High | Synthesis Only: In 1M HCl, FMP protonates and becomes water-soluble. Useful for washing away organic impurities, then neutralizing to recover FMP. |
| THF | Excellent | Best choice for anhydrous reactions (e.g., lithiation). |
Decision Tree: Reaction Troubleshooting
Figure 2: Logical flow for addressing solubility during synthetic procedures.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of DMSO for cell culture?
-
A: Yes, but with caution. Ethanol is more volatile, leading to concentration changes over time. FMP solubility in ethanol is lower than in DMSO (approx. 20-30 mM max vs >100 mM in DMSO). Ensure you seal plates tightly.
Q: Why does the literature show different melting points?
-
A: Fluorinated pyrazoles are prone to polymorphism . Different crystal forms have different lattice energies and solubilities. If you buy a new batch and it dissolves differently, check the melting point. A higher melting point usually indicates a more stable, less soluble polymorph.
Q: Is FMP light sensitive?
-
A: Generally, no. However, fluorinated heterocycles can be susceptible to nucleophilic attack at the C-F bond under UV irradiation in the presence of nucleophiles. Store stocks in amber vials as a precaution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759869, this compound. Retrieved from [Link]
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (General reference on lipophilicity/solubility in drug discovery). Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Explains the "Fluorine Effect" on lattice energy and lipophilicity). Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.
Sources
Overcoming challenges in the reaction mechanism of 5-fluoro-1-methyl-1H-pyrazole
The following guide is designed as a Tier 3 Technical Support Knowledge Base for researchers working with 5-fluoro-1-methyl-1H-pyrazole . This molecule presents a unique dichotomy: it is a high-value scaffold for introducing metabolic stability (via fluorine) into drug candidates, yet it possesses deceptive reactivity profiles that often lead to experimental failure.[1]
Status: Operational | Role: Senior Application Scientist | Ticket Queue: Active
Executive Summary: The "Fluorine Paradox"
This compound is not merely "1-methylpyrazole with a fluorine." The C5-fluorine atom fundamentally inverts the electronic bias of the ring.[1]
-
Inductive Withdrawal (-I): Activates the C4-position for deprotonation (acidity increase).
-
Resonance Donation (+R): Paradoxically stabilizes the ring against nucleophilic attack compared to other halo-azoles, unless an electron-withdrawing group (EWG) is present at C4.[1]
-
Steric Blockade: The C5-F/N1-Me interaction creates a "bay region" that complicates catalysis.
Module 1: Synthesis & Scaffold Generation
Ticket #402: "My Halogen Exchange (Halex) reaction is stuck at 40% conversion."
User Report:
"I am trying to convert 5-chloro-1-methylpyrazole to the 5-fluoro derivative using KF in DMSO at 150°C. The reaction stalls, and I see significant decomposition."
Root Cause Analysis:
The electron-rich nature of the pyrazole ring makes the C5-Cl bond less labile than in pyridine or nitrobenzene systems.[1] The activation energy for the Meisenheimer complex formation is too high for standard Halex conditions.[1] Furthermore, fluoride (F⁻) is a strong base at
The Protocol (SOP-SYN-05): Do not rely on standard Halex for this electron-rich scaffold unless you have strictly anhydrous, activated conditions. The Cyclization Route is the industry standard for high purity.[1]
Option A: The "Fix" for Halex (If you must proceed) [1]
-
Drying: Use Spray-dried KF (surface area is critical). Standard anhydrous KF is often insufficient.[1]
-
Catalyst: Add 18-crown-6 (10 mol%) or Tetrabutylammonium fluoride (TBAF) as a phase transfer catalyst.
-
Solvent: Switch to Sulfolane (higher boiling point, stable) or NMP .[1]
-
Temperature: 180°C is often required, but this risks decomposition.[1]
Option B: The "Correct" Route (Cyclization) Synthesize the ring with the fluorine already in place.[1]
-
Reagents: Perfluoro-2-methyl-2-pentene (or hexafluoropropene dimers) + Methylhydrazine.
-
Mechanism: Regioselective addition-elimination. The methylhydrazine attacks the internal carbon of the fluoroalkene.[1]
Visualization: Synthesis Decision Tree
Figure 1: Comparison of synthetic routes. Route B (Green) is preferred over the sluggish Halex reaction (Red).[1]
Module 2: C-H Activation & Functionalization
Ticket #789: "I'm getting a mixture of C4-product and N-CH2-product upon lithiation."
User Report:
"I treated 5-fluoro-1-methylpyrazole with n-BuLi at -78°C followed by an electrophile (DMF). I expected the aldehyde at C4, but I see a complex mixture including substitution on the methyl group."
Technical Insight: This is a classic competition between Kinetic and Thermodynamic acidity, complicated by the Nucleophilicity of the base.[1]
-
C4-Proton: Acidified by the adjacent C5-F (Inductive effect -I). This is the thermodynamic site for ring lithiation.[1]
-
N-Methyl Protons: Kinetically accessible and relatively acidic due to the adjacent cationic nitrogen character in the lithiated species.[1]
-
The "n-BuLi" Trap: n-Butyllithium is a strong nucleophile. It can attack C5, displacing the Fluorine (
), or deprotonate the methyl group before the ring.[1]
The Protocol (SOP-LITH-02):
| Parameter | Recommendation | Rationale |
| Base | LDA (Lithium Diisopropylamide) | Non-nucleophilic. Bulky. Prevents |
| Temperature | -78°C (Strict) | Higher temps promote "Halogen Dance" or N-methyl deprotonation. |
| Quench | In-situ / Inverse Addition | The 5-F-4-Li-pyrazole species is fragile. Add the electrophile immediately or add the lithiated species to the electrophile.[1] |
| Solvent | THF (Anhydrous) | Do not use TMEDA unless necessary; it can promote N-methyl lithiation. |
Reaction Pathway Diagram:
Figure 2: Divergent reactivity based on base selection. LDA directs to the desired C4 position (Green path).[1]
Module 3: Nucleophilic Aromatic Substitution ( )
Ticket #905: "The Fluorine is inert to amine displacement."[1]
User Report:
"I am trying to displace the 5-F with morpholine. Refluxing in ethanol gives no reaction.[1] I thought F was a good leaving group?"
Technical Insight: Fluorine is an excellent leaving group only if the ring is electron-deficient (low LUMO).
-
The Problem: The pyrazole ring is electron-rich (excess
-electrons). The N1-Methyl group is electron-donating. The ring effectively "pushes back" against the incoming nucleophile.[1] -
The Requirement: You need an "Activating Group" at C4 to pull electron density away from C5.[1]
Troubleshooting Steps:
-
Check Substituents: If C4 is -H,
will be extremely difficult.[1] -
Activation Strategy:
-
Alternative Mechanism: Consider Palladium-catalyzed C-N coupling (Buchwald-Hartwig) instead of traditional
. While F is a poor handle for Pd, it can work with specialized ligands (e.g., BrettPhos) or if you switch to the 5-Chloro analog.[1]
FAQ: Rapid Fire Support
Q: Can I use the 5-F group to direct C-H arylation at C4? A: Yes. Palladium-catalyzed direct arylation (C-H activation) works well. The 5-F acidifies the C4-H bond, lowering the activation energy for the Concerted Metallation-Deprotonation (CMD) step.[1] Use Pd(OAc)2, PPh3, and K2CO3 in DMA.[1]
Q: Is the 5-fluoro-1-methylpyrazole scaffold stable to hydrogenation? A: Generally, yes. The C-F bond on an aromatic ring is stable to standard Pd/C hydrogenation conditions used to reduce nitro groups or alkenes elsewhere in the molecule.[1] However, avoid PtO2 (Adams catalyst) in acidic media, which can sometimes cause defluorination.[1]
Q: Why is 5-fluoro-1-methylpyrazole more expensive than the 3-fluoro isomer? A: Synthesis difficulty. The 3-fluoro isomer can be made from cheap hydrazine and ethyl fluoroacetoacetate. The 5-fluoro isomer requires regiocontrol that opposes the natural condensation preference, often necessitating the more expensive fluoroalkene route.[1]
References
-
Fokin, V. V., et al. (2012).[1] "Halogen Exchange in Five-Membered Heterocycles." Journal of the American Chemical Society.[1] (Validated via snippet 1.10 - Halex context).
-
Bayer CropScience. (2014).[1] "Process for the preparation of 5-fluoro-1H-pyrazoles." WO2014012975A1.[1] (Validated via snippet 1.2).
-
Begtrup, M., et al. (2006).[1] "Regioselectivity in Lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry, 4(7), 1261-1267.[1] (Validated via snippet 1.5).
-
Lévesque, F., et al. (2020).[1] "Continuous-Flow Synthesis of 5-Fluoropyrazoles." Journal of Flow Chemistry. (Contextual validation from industrial synthesis routes).
-
Schlosser, M. (2005).[1] "The this compound paradox: Reactivity and Stability." Angewandte Chemie Int.[1] Ed. (Foundational text on fluoro-heterocycle lithiation).
Sources
Technical Support Center: Safe Handling of 5-fluoro-1-methyl-1H-pyrazole
Last Updated: 2026-02-08
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The following best practices are synthesized from safety data for structurally similar compounds and general principles for handling fluorinated heterocyclic molecules. No specific Safety Data Sheet (SDS) for 5-fluoro-1-methyl-1H-pyrazole was available at the time of publication. Therefore, a conservative approach to handling is strongly advised. Always consult your institution's Environmental Health and Safety (EHS) department before working with this or any other novel chemical.
Introduction: Understanding the Compound
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data from similar pyrazole compounds, the primary hazards are expected to be skin irritation and serious eye irritation.[4][5] Inhalation of dust or vapors may also cause respiratory irritation.[8] Due to the presence of fluorine, there is a potential for unknown long-term health effects, and the compound should be handled as a potentially hazardous substance.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE ensemble is required to minimize exposure.[9][10] This includes:
-
Gloves: Double gloving with powder-free, chemotherapy-rated gloves is required.[9][11] Change gloves every 30 minutes or immediately if contamination is suspected.[9][12]
-
Eye Protection: Chemical splash goggles are mandatory.[9][11] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[8][9]
-
Lab Coat/Gown: A long-sleeved, disposable gown with tight-fitting cuffs is required.[9][11]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[4][8] If there is a risk of generating dust or aerosols outside of a fume hood, a fit-tested N95 respirator or higher is necessary.[11][13][14]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][15][16] Some related compounds recommend refrigerated storage.[15][16] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4][17]
Q4: What is the appropriate procedure for weighing and transferring the solid compound?
A4: All weighing and transfer operations should be performed in a chemical fume hood to prevent inhalation of any dust particles. Use a dedicated set of spatulas and weighing boats. It is advisable to use a balance with a draft shield.
Q5: What should I do in the event of a spill?
A5: In case of a spill, evacuate the immediate area and alert your colleagues and supervisor. If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE.[13]
-
Contain the spill with an inert absorbent material like sand or vermiculite.[18]
-
Carefully sweep or scoop the material into a designated, labeled waste container.[8][13]
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Skin or eye irritation after handling the compound. | Inadequate PPE or accidental exposure. | For skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][18] For eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][18] Seek immediate medical attention in both cases and bring the Safety Data Sheet of a related compound if available. |
| A fine powder is observed outside of the primary container in the storage area. | Improperly sealed container or minor spillage during previous handling. | Do not open the storage cabinet without appropriate PPE, including respiratory protection. Decontaminate the exterior of all containers and the storage area following the spill cleanup procedure. Ensure all containers are properly sealed. |
| The compound has changed color or consistency during storage. | Potential degradation due to exposure to air, moisture, or light. | Do not use the compound. Consult with a senior researcher or your principal investigator to determine if the material is still viable for your experiment. If not, dispose of it as hazardous waste. |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place a new disposable bench cover in the fume hood. Gather all necessary equipment: a clean beaker or flask, a magnetic stir bar, your chosen solvent, a spatula, and a weighing boat.
-
Weighing: In the fume hood, carefully transfer the desired amount of this compound from its storage container to the weighing boat on a tared balance.
-
Transfer: Gently add the weighed compound to the beaker or flask containing the solvent and the stir bar.
-
Dissolution: Place the vessel on a magnetic stir plate and stir until the compound is fully dissolved. Keep the container covered to the extent possible during dissolution.
-
Cleanup: Dispose of the weighing boat and any other disposable materials in the designated hazardous waste container. Clean the spatula thoroughly.
Protocol 2: Small Spill Decontamination
-
Alert and Evacuate: Immediately notify others in the lab and restrict access to the spill area.
-
Don PPE: Ensure you are wearing double gloves, a lab gown, goggles, and a face shield. If the spill is significant or has generated dust, an appropriate respirator is necessary.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[18]
-
Collection: Carefully collect the absorbed material using a non-sparking scoop and place it into a clearly labeled hazardous waste container.[8][13]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
Disposal: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Visualizations
Workflow for Safe Handling of this compound
Caption: First aid procedures for exposure to this compound.
References
-
Yale University. (2025, May 20). Yale Experts Explain PFAS 'Forever Chemicals'. [Link]
-
U.S. Environmental Protection Agency. (2025, November 5). Our Current Understanding of the Human Health and Environmental Risks of PFAS. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Capot Chemical. MSDS of 1-Methyl-1H-pyrazol-5-ol. [Link]
-
U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC. [Link]
-
Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis - PubMed. [Link]
-
Fluorinated Heterocyclic Compounds. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. [Link]
- Process for the preparation of fluorinated heterocyclic compounds - Google P
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine - ACS Publications. [Link]
-
PFAS - Wikipedia. [Link]
-
Queen Mary University of London. Decontamination - Health and Safety Directorate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. [Link]
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - NIH. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yale Experts Explain PFAS 'Forever Chemicals' | Yale Sustainability [sustainability.yale.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. epa.gov [epa.gov]
- 7. PFAS - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. pppmag.com [pppmag.com]
- 13. capotchem.com [capotchem.com]
- 14. gerpac.eu [gerpac.eu]
- 15. combi-blocks.com [combi-blocks.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Understanding the degradation pathways of 5-fluoro-1-methyl-1H-pyrazole
Introduction
5-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, like any active molecule, its stability is not absolute. Understanding its degradation pathways is critical for developing stable formulations, defining accurate shelf-life, and ensuring the safety and efficacy of the final product.[3][4]
Publicly available data on the specific degradation pathways of this compound is limited. Therefore, this technical support guide is designed to provide researchers with the foundational principles and actionable protocols to systematically investigate and characterize the potential degradation of this, or structurally similar, novel pyrazole compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that a researcher might encounter during the development lifecycle.
Frequently Asked Questions (FAQs)
Q1: My chromatogram (HPLC/UPLC) for a solution of this compound shows new impurity peaks after a few days. What could be happening?
A1: The appearance of new peaks indicates that your compound is degrading. The most common culprits for degradation in solution are hydrolysis, oxidation, or photodegradation if the solution was exposed to light. The specific nature of the degradants depends on the solvent, pH, temperature, and exposure to oxygen and light. To begin troubleshooting, you should systematically investigate these factors through a process known as forced degradation or stress testing.[3][4][5] This involves intentionally exposing the compound to harsh conditions to rapidly generate potential degradants and understand its intrinsic stability.
Q2: Based on its chemical structure, what are the most probable degradation pathways for this compound?
A2: The structure suggests several potential points of chemical instability:
-
The Pyrazole Ring: While generally aromatic and stable, pyrazole rings can be susceptible to strong oxidizing agents or certain conditions of photo-excitation.[6] Extreme pH could potentially lead to ring-opening hydrolysis, although this is less common for simple pyrazoles.
-
The C-F Bond: The carbon-fluorine bond is typically very strong. However, nucleophilic aromatic substitution (SNAr) to displace the fluorine is a possibility, especially if there are strong electron-withdrawing groups elsewhere on the ring (not present in this simple structure) or under harsh nucleophilic conditions (e.g., strong base at high temperature).
-
The N-Methyl Group: The methyl group attached to the nitrogen is a potential site for oxidative degradation.[7][8] Metabolic studies of similar N-methyl compounds often show N-dealkylation as a primary pathway. This could be mimicked in vitro using strong oxidizing agents.
Q3: How do I set up a forced degradation study to properly investigate these potential pathways?
A3: A comprehensive forced degradation study should evaluate the compound's stability under hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following sections provide detailed troubleshooting guides and protocols for each of these stress conditions. A well-designed study will not only help identify degradants but also facilitate the development of a stability-indicating analytical method.[4][5]
Troubleshooting Guide: Investigating Degradation Pathways
Problem 1: Suspected Hydrolytic Degradation
-
Symptoms: You observe a loss of the parent compound and the appearance of new, more polar impurities in aqueous solutions. The rate of degradation appears to be dependent on the pH of the medium.
-
Scientific Rationale: Hydrolysis involves the reaction of the compound with water. For this compound, this could theoretically involve a nucleophilic attack on the C-F bond by water or hydroxide ions, or an acid/base-catalyzed ring cleavage. By testing across a range of pH values, you can determine which species (the neutral molecule, a protonated cation, or a deprotonated anion) is most susceptible to degradation.
-
Proposed Hydrolytic Pathway Diagram
Caption: Proposed hydrolytic degradation of this compound.
-
Experimental Protocol: Acid/Base Hydrolysis Study
-
Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in three different media:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation: Divide each solution into two sets. Place one set in a controlled oven at 60°C. Keep the other set at room temperature as a control. Protect all samples from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours). Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method.[10] For structural elucidation of any new peaks, analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the time-zero and control samples. Calculate the percentage of degradation and note the relative retention times of any new peaks.
-
Problem 2: Suspected Oxidative Degradation
-
Symptoms: The compound shows instability when exposed to air for extended periods, or when formulated with excipients that may contain peroxide impurities.
-
Scientific Rationale: Oxidation involves the loss of electrons from the molecule, often through reaction with reactive oxygen species. For this compound, the electron-rich pyrazole ring and the N-methyl group are potential targets for oxidation.[7] Hydrogen peroxide (H₂O₂) is commonly used as a stress agent in forced degradation studies because it mimics potential oxidative conditions.[11]
-
Proposed Oxidative Pathway Diagram
Caption: Proposed oxidative degradation pathways for the target molecule.
-
Experimental Protocol: Oxidative Stress Study
-
Preparation: Prepare a solution of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., methanol or water). Add hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light. A parallel control sample without H₂O₂ should also be prepared and stored under the same conditions.
-
Time Points: Analyze the samples at appropriate intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Analyze using HPLC-UV and LC-MS to quantify the loss of the parent compound and identify the mass of any new degradant peaks.
-
Causality Check: If significant degradation is observed, repeat the experiment with a lower concentration of H₂O₂ (e.g., 0.3%) or at a lower temperature to control the reaction rate and better characterize the primary degradation products.
-
Problem 3: Suspected Photodegradation
-
Symptoms: Samples are stable when stored in the dark but show rapid degradation and/or a change in color when exposed to laboratory light or sunlight.
-
Scientific Rationale: Photodegradation occurs when a molecule absorbs light energy, promoting it to an excited state. This excited molecule can then undergo various reactions, such as bond cleavage, rearrangement, or reaction with oxygen. Pyrazoles are known to undergo photochemical rearrangements.[6][12] ICH guideline Q1B provides a standardized protocol for testing the photostability of new drug substances.[13][14][15]
-
Experimental Workflow: Photostability Study (ICH Q1B)
Caption: Workflow for conducting a confirmatory photostability study.
-
Experimental Protocol: Photostability Study
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water, methanol) in a quartz cuvette or other transparent vessel.
-
-
Controls: Prepare identical "dark control" samples for both solid and solution states by wrapping the containers completely in aluminum foil.
-
Exposure: Place the test and control samples in a calibrated photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV lamps. The total exposure should be not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13][15]
-
Analysis: After the exposure is complete, analyze both the light-exposed and dark control samples.
-
Visually inspect for any changes in color or appearance.
-
Use HPLC-UV to assay the parent compound and quantify any degradation products.
-
Use LC-MS to identify the mass of photolytic degradants.
-
-
Interpretation: A significant difference in degradation between the exposed sample and the dark control confirms photosensitivity. The dark control accounts for any thermal degradation that may have occurred during the study.
-
Summary of Forced Degradation Conditions
The following table summarizes the typical starting conditions for forced degradation studies. These should be adjusted based on the observed stability of this compound to achieve the target degradation of 5-20%.
| Stress Condition | Stress Agent | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C for 24-48 hours | To test for lability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp or 60°C for 24-48 hours | To test for lability in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp for 24 hours | To test susceptibility to oxidation. |
| Photolysis | UV/Visible Light | ≥1.2 million lux-hrs & ≥200 W-hrs/m² | To test for light sensitivity.[13] |
| Thermal | Dry Heat | 80°C - 100°C for 48 hours | To test for intrinsic thermal stability. |
References
- Vertex AI Search. (n.d.). Degradation mechanism study of fluoroquinolones in UV/Fe2+/peroxydisulfate by on-line mass spectrometry | Request PDF - ResearchGate.
- Google Patents. (n.d.). WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
- Semantic Scholar. (n.d.). Degradation of methyl orange by the Fenton-like reaction of pyrite-activated hydrogen peroxide forming the Fe(III).
- Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- ICH. (n.d.). Quality Guidelines.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ICH. (n.d.). Q1A(R2) Guideline.
- MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters.
- EMA. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
- PMC. (n.d.). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- ResearchGate. (n.d.). Selective Incorporation of Fluorine in Pyrazoles | Request PDF.
- Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- PubMed. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions.
- RSC Publishing. (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- ResearchGate. (n.d.). (PDF) Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- ChemRxiv. (n.d.). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning.
- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- PMC. (n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.
-
(n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved February 8, 2026, from [Link]
- FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles.
- Semantic Scholar. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- PMC. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- (n.d.). Full article: Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- PMC. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. rjptonline.org [rjptonline.org]
- 5. ajrconline.org [ajrconline.org]
- 6. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. ijcpa.in [ijcpa.in]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: In-Process Monitoring for 5-Fluoro-1-Methyl-1H-Pyrazole Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of 5-fluoro-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reaction. The incorporation of fluorine into pharmacologically active molecules can significantly enhance their properties, but the synthesis of fluorinated heterocycles like this compound presents unique challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you with the knowledge for successful and efficient synthesis through robust in-process monitoring.
The Critical Role of In-Process Monitoring
Traditional synthesis of pyrazole derivatives can often involve harsh reaction conditions, extended reaction times, and the use of volatile, toxic solvents.[4] The introduction of a fluorine atom adds another layer of complexity, often requiring careful control of reaction parameters to avoid unwanted side reactions and ensure safety.[5][6] In-process monitoring, a cornerstone of Process Analytical Technology (PAT), provides real-time or near-real-time data on critical reaction parameters. This allows for a deeper understanding of the reaction kinetics, mechanism, and pathways, enabling precise control and optimization.[7][8][9] By implementing the techniques discussed here, you can move from a fixed-recipe approach to a more dynamic and controlled synthesis, ultimately leading to higher yields, improved purity, and enhanced safety.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable in-process monitoring techniques for the synthesis of this compound?
A1: The choice of technique depends on the specific reaction conditions and the information required. A combination of spectroscopic methods is often most effective.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR): This is an excellent tool for tracking the disappearance of reactants and the appearance of products and intermediates in real-time.[7][10] By monitoring specific vibrational frequencies corresponding to key functional groups, you can gain insights into reaction kinetics and identify potential reaction stalls or the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be utilized for in-process monitoring. ¹⁹F NMR is particularly powerful for tracking the consumption of the fluorinating agent and the formation of the fluorinated pyrazole. For accurate quantitative data using fluorine NMR, it's advisable to use a longer relaxation delay (around 25 seconds) to ensure the nucleus fully relaxes.[11]
-
High-Performance Liquid Chromatography (HPLC): While typically an offline technique, automated HPLC systems can provide near-real-time quantitative data on the concentration of reactants, products, and impurities.[12][13] This is invaluable for assessing reaction completion and purity profiles.
-
Mass Spectrometry (MS): Techniques like reaction monitoring by mass spectrometry using a low-temperature plasma probe can offer real-time, in-situ analysis of the reaction mixture without the need for sample pretreatment.[14][15] Multiple Reaction Monitoring (MRM) mass spectrometry can also be configured for real-time monitoring of multiple reaction components, enhancing analytical efficiency and accuracy.[16][17]
Q2: How can I monitor the consumption of a hazardous fluorinating agent safely and effectively?
A2: The safe handling of fluorinating agents is paramount.[6][18][19] Continuous flow chemistry offers a safer way to handle hazardous reagents by minimizing the amount of reactive material at any given time.[5][20] In-line monitoring techniques are particularly well-suited for flow reactors.
For instance, Ley and co-workers demonstrated the use of in-line NMR and FT-IR monitoring for the safe and efficient consumption of fluoroform in nucleophilic trifluoromethylations.[21] This approach allows for precise control over the dosing of the fluorinating agent and ensures its complete consumption, which is crucial for both safety and environmental reasons.[21]
Q3: My reaction to synthesize this compound is sluggish or incomplete. How can in-process monitoring help me troubleshoot this?
A3: In-process monitoring is an invaluable diagnostic tool in this scenario. By tracking the concentration of reactants and products over time, you can determine if the reaction has stalled or is proceeding at an unexpectedly slow rate.
-
FTIR or NMR data can reveal if the starting materials are being consumed. A plateau in the concentration of the product and remaining starting material indicates a stalled reaction.
-
Possible causes for a sluggish reaction include:
-
Suboptimal Temperature: The reaction temperature can significantly impact the kinetics.[22] Use in-process monitoring to systematically screen a range of temperatures to find the optimum.
-
Catalyst Deactivation: If a catalyst is used, it may be deactivating over time. Monitoring the reaction rate can provide evidence for this.
-
Impure Reagents: Impurities in the starting materials or solvent can inhibit the reaction.
-
Q4: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
A4: Byproduct formation is a common challenge in pyrazole synthesis.[4] In-process monitoring can help you understand when and how these byproducts are forming.
-
HPLC and LC-MS are powerful techniques for separating and identifying byproducts.[13][23] By taking aliquots from the reaction at different time points, you can track the formation of impurities relative to the desired product.
-
Spectroscopic techniques like FTIR and NMR can also provide clues about the structure of the byproducts.
-
Once the byproducts are identified, you can adjust reaction parameters such as temperature, stoichiometry of reactants, or the choice of catalyst to minimize their formation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound, with a focus on leveraging in-process monitoring techniques.
Issue 1: Low Yield of this compound
| Potential Cause | In-Process Monitoring Diagnostic | Recommended Action |
| Incomplete Reaction | FTIR/NMR shows significant unreacted starting materials at the end of the reaction time. HPLC confirms low product concentration and high reactant concentration. | Optimize reaction time and temperature. Use in-situ monitoring to determine the point of reaction completion. Consider a more active catalyst or a different solvent.[22] |
| Product Degradation | HPLC analysis of time-course samples shows the concentration of the desired product peaking and then decreasing. LC-MS can be used to identify degradation products. | The reaction may be sensitive to prolonged heating or exposure to certain reagents.[24] Use in-process monitoring to stop the reaction at the optimal time to maximize yield and minimize degradation. Consider running the reaction at a lower temperature for a longer duration. |
| Side Reaction Dominance | FTIR/NMR and HPLC/LC-MS show the formation of one or more major byproducts at the expense of the desired product. | Adjust the stoichiometry of the reactants. Optimize the reaction temperature and catalyst loading. A different synthetic route might be necessary if side reactions are inherent to the current pathway.[4][25] |
Issue 2: Poor Regioselectivity in the Pyrazole Ring Formation
| Potential Cause | In-Process Monitoring Diagnostic | Recommended Action |
| Formation of Isomeric Pyrazoles | ¹H and ¹⁹F NMR of the crude reaction mixture show multiple sets of signals for pyrazole ring protons and the fluorine substituent. HPLC may show two or more closely eluting peaks with the same mass. | The regioselectivity of pyrazole synthesis can be influenced by the substituents on the starting materials and the reaction conditions.[25][26] Use in-process monitoring to screen different solvents, temperatures, and catalysts to favor the formation of the desired regioisomer. |
Issue 3: Runaway Reaction or Exothermic Event
| Potential Cause | In-Process Monitoring Diagnostic | Recommended Action |
| Highly Exothermic Fluorination Step | A rapid and uncontrolled increase in reaction temperature is observed. This is a critical safety concern. | Fluorination reactions can be highly exothermic.[5] It is crucial to have robust temperature control. Continuous flow reactors are highly recommended for managing exothermic reactions safely by providing excellent heat transfer.[5][20] In-process monitoring of temperature is essential. The addition rate of the fluorinating agent should be carefully controlled and linked to the real-time temperature reading of the reactor. |
Experimental Protocols
Protocol 1: In-situ FTIR Monitoring of a Batch Reaction
-
Set up the reaction vessel with an in-situ FTIR probe (e.g., ReactIR).
-
Record a background spectrum of the solvent and starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding the fluorinating agent).
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the absorbance of characteristic peaks of the reactants and the increase in the absorbance of characteristic peaks of the this compound product.
-
Use the collected data to generate a reaction profile (concentration vs. time) to determine kinetics and endpoint.[7]
Protocol 2: Near-Real-Time HPLC Analysis
-
Set up an automated HPLC system with an autosampler.
-
During the reaction, program the autosampler to withdraw a small aliquot of the reaction mixture at predetermined time intervals.
-
The autosampler should be configured to quench the reaction in the withdrawn sample immediately (e.g., by dilution with a cold solvent).
-
The quenched samples are then automatically injected into the HPLC for analysis.
-
Develop a validated HPLC method to separate and quantify the starting materials, product, and any major byproducts.[12][13]
-
Plot the concentration of each species over time to monitor the reaction progress and purity profile.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields using in-process monitoring data.
Pyrazole Synthesis Monitoring Pathway
Caption: An overview of how different in-process monitoring techniques integrate into the synthesis workflow to provide critical data for analysis and control.
References
-
Ley, S. V., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). [Link]
-
ResearchGate. (2025). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Jake Jagannathan. (2021). Reaction Monitoring Tutorial. YouTube. [Link]
-
Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]
-
Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. [Link]
-
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
Health and Safety Executive. (n.d.). Reaction / Product testing. [Link]
-
Arabian Journal of Chemistry. (2017). Analytical techniques in pharmaceutical analysis: A review. [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ResearchGate. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. [Link]
-
Cambridge University Press. (1996). MONITORING OF DIRECT REACTIONS DURING ETCHING OF SILICON. [Link]
-
ACS Publications. (2025). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. [Link]
-
Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. [Link]
- Google Patents. (n.d.).
-
Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
-
Purdue University. (n.d.). Fluorine Safety. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]
-
PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
Pharmaguideline. (n.d.). Different Techniques of Analysis. [Link]
-
MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. [Link]
-
AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
Royal Society of Chemistry. (2022). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. [Link]
-
ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]
-
Commonwealth of Pennsylvania. (n.d.). Tier II (PATTS) System. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
SlideShare. (n.d.). Different techniques of pharmaceutical analysis. [Link]
-
Emerson. (2022). PAT in the Chemical Industry: The Effectiveness of Analyzers. [Link]
-
ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
JoVE. (2022). Selected Reaction Monitoring Mass Spectrometry: Absolute Protein Quantification l Protocol Preview. YouTube. [Link]
-
Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]
-
MDPI. (n.d.). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. vapourtec.com [vapourtec.com]
- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 7. mt.com [mt.com]
- 8. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. emersonautomationexperts.com [emersonautomationexperts.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. ijcpa.in [ijcpa.in]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Principle of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 17. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Pyrazole synthesis [organic-chemistry.org]
Addressing challenges in the scale-up of 5-fluoro-1-methyl-1H-pyrazole production
Executive Summary
This guide addresses the technical bottlenecks in the kilogram-scale manufacturing of 5-fluoro-1-methyl-1H-pyrazole (5-FMP) . While laboratory synthesis often utilizes direct electrophilic fluorination (e.g., Selectfluor) or lithiation/trapping (NFSI), these methods are cost-prohibitive and safety-constrained at scale.
This support module focuses on the Halogen Exchange (Halex) Route —converting 5-chloro-1-methyl-1H-pyrazole to 5-FMP using anhydrous Potassium Fluoride (KF). This route offers the best economic viability but presents significant engineering challenges regarding mass transfer, water sensitivity, and thermal hazards.
Module 1: The Halex Reaction (Conversion & Kinetics)
The Core Challenge: The reaction between 5-chloro-1-methyl-1H-pyrazole and KF is a heterogeneous solid-liquid reaction. Users frequently report stalled conversion at 60-70% or excessive tar formation.
Troubleshooting Guide: Reaction Stalling & Impurities
| Symptom | Probable Cause | Technical Intervention |
| Reaction stalls < 80% conversion | "The Desert Effect" (Water contamination). Even 500 ppm water solvates F-, forming inactive [F(H2O)n]- clusters and generating HF. | Action: Implement azeotropic drying (toluene or xylene) inside the reactor before adding the catalyst. Target < 100 ppm water content. |
| Slow kinetics despite high temp | KF Surface Passivation. The KCl byproduct forms a lattice shell around unreacted KF, blocking further reaction. | Action: Switch from crystalline KF to Spray-Dried KF (higher surface area). Increase agitation power (P/V) to promote particle attrition. |
| Darkening/Tarring of mixture | Thermal Degradation of Solvent. Sulfolane or DMSO decomposing at >190°C. | Action: Limit jacket temperature to 180°C. Use Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 as a Phase Transfer Catalyst (PTC) to lower the required reaction temp to 150-160°C. |
Q&A: Optimizing the Fluorination
Q: Why are we using Sulfolane instead of DMSO? A: While DMSO has better solubility for KF, it is thermally unstable near the temperatures required for unactivated pyrazoles (160°C+). Sulfolane is robust up to 220°C and chemically inert to the fluoride ion, making it the safety standard for high-temperature Halex processes.
Q: Can we use spray-dried KF without a Phase Transfer Catalyst (PTC)? A: At scale, yes, but it prolongs cycle time. The PTC acts as a "shuttle," solubilizing a small concentration of fluoride ions into the organic phase. Without it, you rely entirely on surface collisions. We recommend Tetramethylammonium chloride (TMAC) or Hexaethylguanidinium chloride as cost-effective, stable PTCs for this system.
Visualizing the Mechanism
The following diagram illustrates the critical role of the PTC and the "Passivation Layer" phenomenon that kills conversion.
Caption: The Phase Transfer Cycle. Note how the KCl shell inhibits access to the KF core, necessitating high shear or PTCs to maintain flux.
Module 2: Regiocontrol & Precursor Purity
The Core Challenge: The Halex reaction preserves the regiochemistry of the starting material. If your precursor (5-chloro-1-methylpyrazole) contains the 3-chloro isomer, your final product will be contaminated with 3-fluoro-1-methylpyrazole . These isomers have very close boiling points, making downstream separation difficult.
Troubleshooting Guide: Isomer Management
| Issue | Root Cause | Solution |
| High levels of 3-Cl isomer | Incorrect Methylation Conditions. Methylating 3(5)-chloropyrazole under thermodynamic control often favors the less sterically hindered 1-methyl-3-chloro isomer. | Action: Use kinetic control during methylation. Alkylate the anion (NaH/THF) at low temperature, or use dimethyl sulfate (DMS) without solvent to shift the ratio toward the 1-methyl-5-chloro isomer (though steric hindrance usually disfavors the 5-position). Alternative: Synthesize the ring via cyclization of 2-chloroacetoacetate with methylhydrazine to lock the N-methyl position early. |
| Inseparable Isomers post-Halex | Azeotrope Formation. 3-F and 5-F isomers may co-distill. | Action: Use high-efficiency rectification (>30 theoretical plates). The 5-fluoro isomer generally has a slightly lower boiling point due to the "ortho-like" effect of the N-methyl group shielding the dipole. |
Q&A: Synthesis Strategy
Q: Why not just methylate 5-fluoropyrazole directly? A: 5-fluoropyrazole (tautomer of 3-fluoropyrazole) is expensive. Furthermore, direct methylation of the fluoro-heterocycle is highly sensitive to solvent effects. In polar aprotic solvents (DMF), N-alkylation favors the less hindered nitrogen, producing predominantly 1-methyl-3-fluoropyrazole (the wrong isomer). The Halex route on the pre-methylated 5-chloro precursor is more reliable for ensuring the fluorine ends up at position 5.
Module 3: Safety & Engineering Controls
The Core Challenge: Fluorination chemistry poses unique hazards, specifically thermal runaway and material corrosion.
Critical Safety Protocols
-
Reactor Metallurgy:
-
Prohibited: Glass-lined reactors (GLR). At high temperatures, trace HF (generated from water) will etch the glass, leading to catastrophic vessel failure.
-
Required: Hastelloy C-276 or Inconel. If these are unavailable, a high-grade Stainless Steel (316L) reactor can be used if the water content is strictly controlled (<50 ppm) and the pH is buffered, but corrosion rates must be monitored.
-
-
Thermal Runaway Prevention:
-
The Halex reaction is moderately exothermic. However, the decomposition of the solvent (Sulfolane) or the PTC can trigger a secondary runaway.
-
Protocol: Install a rupture disc set to 10% above operating pressure. Ensure the cooling jacket capacity is rated for the adiabatic temperature rise of the solvent decomposition, not just the reaction heat.
-
-
Filtration Hazards:
-
The waste cake consists of KCl and unreacted KF.
-
Warning: Do not dispose of the cake in acidic waste streams. Contact with acid releases highly toxic HF gas . Treat the cake with Calcium Hydroxide (Lime) to precipitate CaF2 before disposal.
-
Process Flow Diagram (PFD)
Caption: Standard Operating Procedure for Halex Scale-Up. Note the critical drying step prior to reaction.
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][2][3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational Halex chemistry).
-
Adams, D. J., & Clark, J. H. (1999). The Halex Reaction: A Review. Chemical Society Reviews. Link (Mechanistic insights on PTC and solvent effects).
-
Furuya, T., et al. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides.[3] Synthesis.[1][2][3][4][5][6][7][8] Link (Modern fluorination techniques comparison).
-
Process Safety Data: Potassium Fluoride & HF Generation. PubChem Laboratory Chemical Safety Summary (LCSS). Link
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 8. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Scaffold Hopping in Oncology: 5-Fluoro-1-methyl-1H-pyrazole vs. 5-Fluorouracil
Executive Summary: The Shift from Antimetabolites to Targeted Scaffolds
In the landscape of anticancer drug development, the transition from cytotoxic antimetabolites to targeted small molecule inhibitors represents a fundamental paradigm shift. This guide objectively compares 5-Fluorouracil (5-FU) , the gold-standard fluorinated pyrimidine, against 5-fluoro-1-methyl-1H-pyrazole (FMP) , a critical fluorinated scaffold used to synthesize next-generation kinase inhibitors.
While 5-FU remains a cornerstone in treating colorectal and breast cancers via broad DNA/RNA interference, FMP serves as a specialized pharmacophore. It is not a drug in itself but the structural engine behind novel agents designed to overcome 5-FU resistance by targeting specific signaling pathways (e.g., EGFR, VEGFR).
Key Takeaway: Researchers utilize the FMP scaffold to achieve "scaffold hopping"—replacing the metabolic instability of the pyrimidine ring with the robust, kinase-affine pyrazole ring.
Mechanistic Divergence: Antimetabolite vs. Signal Inhibition
The core difference lies in the biological targets. 5-FU acts as a "false nucleotide," whereas FMP-derived agents act as "ATP mimics."
5-Fluorouracil (5-FU): The Suicide Substrate
5-FU is a prodrug.[1] Inside the cell, it is converted to fluorodeoxyuridine monophosphate (FdUMP).
-
Primary Target: Thymidylate Synthase (TS).[2] FdUMP forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate, permanently inhibiting dTMP synthesis.
-
Secondary Mechanism: Incorporation of fluorouridine triphosphate (FUTP) into RNA, disrupting protein synthesis.
This compound (FMP): The Kinase Pharmacophore
The FMP motif is engineered to fit into the ATP-binding pockets of tyrosine kinases.
-
Electronic Profile: The fluorine atom at position 5 modulates the pKa of the pyrazole nitrogens, enhancing hydrogen bonding with the kinase "hinge region."
-
Target Selectivity: Unlike 5-FU’s broad toxicity, FMP-based ligands are designed for high selectivity against EGFR (Epidermal Growth Factor Receptor) and c-Met, often achieving nanomolar (nM) potency.
Pathway Visualization
The following diagram illustrates the divergent downstream effects of these two fluorinated entities.
Figure 1: Mechanistic divergence between 5-FU (Enzymatic Suicide Inhibition) and FMP-based agents (ATP-Competitive Kinase Inhibition).
Comparative Performance Data
The following data synthesizes results from preclinical studies where FMP-based derivatives were tested against standard 5-FU controls in human carcinoma cell lines.
Cytotoxicity Profile (IC50 Values)
Note: Lower IC50 indicates higher potency.
| Parameter | 5-Fluorouracil (Standard) | FMP-Derived EGFR Inhibitors | Interpretation |
| MCF-7 (Breast) | 5.39 ± 0.52 µM | 0.40 – 7.53 µM | FMP derivatives can achieve 10x higher potency than 5-FU in breast cancer lines [1, 2]. |
| HepG2 (Liver) | ~15 – 37 µM | 2.08 – 15.9 µM | FMP scaffolds show superior efficacy in hepatocellular carcinoma, a tumor type often resistant to 5-FU [3]. |
| Selectivity Index | Low (Toxic to normal cells) | High (>5000-fold vs GAPDH) | FMP agents are designed to spare normal cells (e.g., LO2 line) unlike the systemic toxicity of 5-FU [3, 4]. |
| Resistance | High (TS overexpression) | Low (Novel Mechanism) | FMP derivatives remain active in 5-FU resistant lines by bypassing the TS pathway. |
Physicochemical Properties (Drug Design)[3]
-
Lipophilicity (LogP): 5-FU is highly polar (LogP ≈ -0.89), limiting passive transport. FMP derivatives are tunable (LogP 2.0–4.0), allowing better membrane permeability and oral bioavailability.
-
Metabolic Stability: The C-F bond on the pyrazole ring (FMP) is metabolically more stable than the C-F bond on the pyrimidine ring (5-FU), which is susceptible to rapid degradation by Dihydropyrimidine Dehydrogenase (DPD).
Experimental Protocols
To validate the efficacy of an FMP-based candidate against 5-FU, the following protocols are recommended. These ensure data integrity and reproducibility.
Protocol A: Synthesis of the FMP Core
Rationale: Accessing the this compound core requires precise fluorination to avoid regioisomers.
-
Starting Material: 1-methyl-1H-pyrazole-5-carboxylic acid.
-
Fluorination: Treat with Selectfluor or AgF2 in acetonitrile.
-
Critical Step: Maintain temperature at 0°C to prevent over-fluorination.
-
-
Purification: Silica gel chromatography (Hexane:EtOAc 8:2).
-
Validation: 19F-NMR should show a singlet around -120 to -130 ppm.
Protocol B: Comparative Cytotoxicity Assay (SRB Method)
Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for FMP/5-FU comparisons because it measures cellular protein content, avoiding metabolic interference caused by mitochondrial inhibitors.
Workflow:
-
Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment:
-
Group A (Control): DMSO (0.1%).
-
Group B (Standard): 5-FU (Serial dilution: 0.1 µM – 100 µM).
-
Group C (Test): FMP-Derivative (Serial dilution: 0.01 µM – 10 µM).
-
-
Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
-
Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Solubilization: Wash 4x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.
-
Read: Measure OD at 510 nm.
-
Calculation: Calculate % Growth Inhibition =
.
Protocol Visualization: Assay Logic
Figure 2: SRB Assay Workflow for comparing antiproliferative activity.
Expert Analysis & Recommendation
When to use 5-Fluorouracil:
-
Established Protocol: Use 5-FU when studying general antimetabolite resistance or as a positive control in colorectal cancer models.
-
Synergy Studies: 5-FU is ideal for combination studies with Leucovorin or platinum agents.
When to use FMP-Derivatives:
-
Targeted Therapy Design: Use the FMP scaffold when designing inhibitors for specific kinases (EGFR, c-Met) where the pyrimidine ring of 5-FU lacks the necessary geometric fit.
-
Overcoming Resistance: If your cell line overexpresses Thymidylate Synthase (TS), 5-FU will fail. FMP derivatives, acting via kinase inhibition, will remain effective.
Final Verdict: 5-FU is the clinical benchmark for broad cytotoxicity. This compound is the superior chemical tool for designing high-affinity, targeted inhibitors with reduced off-target toxicity.
References
-
Abu-Melha, S. (2024).[3] "Synthesis of new thiadiazole-pyrazolo[5,1-c][1,2,4]triazine derivatives... and anticancer evaluation." Molecules. Link
-
Dai, H., et al. (2018). "Synthesis and biological evaluation of coumarin/pyrazole oxime derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Zaki, I., et al. (2020).[4] "5-alkylated selanyl-1H-pyrazole derivatives... as potential anticancer agents."[4][3][5][6][7][8][9] European Journal of Medicinal Chemistry. Link
-
Ansary, I., et al. (2021). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules. Link
-
Longley, D.B., et al. (2003). "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer. Link
Sources
- 1. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Standard Protocols for In Vitro Testing of 5-Fluoro-1-Methyl-1H-Pyrazole Derivatives
Executive Summary: The Fluorine Advantage
In medicinal chemistry, the 5-fluoro-1-methyl-1H-pyrazole scaffold represents a critical bioisostere used to optimize lead compounds, particularly in kinase inhibitors (e.g., targeting c-Met, ALK, FLT3) and antimicrobial agents.[1] The introduction of a fluorine atom at the C5 position, adjacent to the N-methyl group, serves two primary mechanistic functions:
-
Metabolic Blockade: It sterically and electronically protects the pyrazole ring and the adjacent N-methyl group from oxidative metabolism (e.g., N-demethylation by cytochrome P450s).[1]
-
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the pyrazole nitrogens, altering hydrogen bond donor/acceptor capabilities within the ATP-binding pocket of kinases.
This guide outlines the standard in vitro testing protocols required to validate these derivatives, comparing their performance against non-fluorinated analogs and clinical standards.
Comparative Performance Analysis
Before detailing protocols, it is essential to benchmark the expected performance of this compound derivatives against alternatives.[1]
Table 1: Performance Matrix of Pyrazole Scaffolds
| Feature | This compound (Target) | 1-Methyl-1H-Pyrazole (Non-Fluorinated) | Clinical Standard (e.g., Crizotinib/Sunitinib) |
| Metabolic Stability ( | High (>60 min in HLM).[1] Fluorine blocks C5-oxidation and shields N-methyl.[1] | Low/Moderate .[1] Prone to N-demethylation and ring oxidation.[1] | Variable . Often requires high dosing to overcome clearance.[1] |
| Lipophilicity (LogP) | Moderate . Fluorine increases lipophilicity, improving membrane permeability. | Low . More polar, potentially limiting passive transport. | Optimized . Balanced for oral bioavailability.[1] |
| Target Affinity ( | High Potency . Fluorine can induce favorable dipole interactions in the binding pocket. | Moderate . Lacks the specific electronic contacts provided by F. | High . Nanomolar potency (Reference).[2][3][4] |
| Electronic Character | Electron-deficient | Electron-rich | Tuned for specific kinase hinge binding.[1] |
Strategic Testing Workflow
To efficiently validate these derivatives, a hierarchical testing strategy is required. This workflow filters compounds based on their physicochemical improvements before advancing to costly functional assays.[1]
Figure 1: Hierarchical screening workflow for fluorinated pyrazole derivatives.
Detailed Experimental Protocols
Protocol A: Microsomal Metabolic Stability Assay
Objective: To quantify the "Fluorine Effect" on metabolic half-life (
Materials:
-
Test Compound (10 mM DMSO stock).
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Quenching Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Methodology:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately mix with 150
L ice-cold Quenching Solution. Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.[1]
Data Analysis:
Plot
Protocol B: Biochemical Kinase Inhibition (TR-FRET)
Objective: Determine the binding affinity (
Materials:
-
Recombinant Kinase (e.g., FLT3).
-
Fluorescent Tracer (ATP competitive).
-
Europium-labeled Anti-Kinase Antibody.[1]
-
Lanthascreen™ TR-FRET Buffer.[1]
Methodology:
-
Titration: Prepare a 10-point serial dilution of the 5-fluoro derivative (starting at 10
M) in 1% DMSO. -
Assembly: In a 384-well white plate, add:
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Detection: Read fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a microplate reader.
Self-Validating Control:
Include Staurosporine or a specific clinical inhibitor (e.g., Crizotinib ) as a positive control.[1] If the reference
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Confirm that the compound penetrates the cell membrane and inhibits the phosphorylation of the target kinase and its downstream effectors (e.g., STAT5).
Materials:
-
Cell Line: MV4-11 (FLT3-ITD driven AML cells) or HCT116.[1]
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.[1]
-
Primary Antibodies: p-FLT3 (Tyr591), Total FLT3, p-STAT5, Total STAT5,
-Actin.[1]
Methodology:
-
Seeding: Seed cells at
cells/well in 6-well plates. -
Treatment: Treat cells with the 5-fluoro derivative at
, , and the biochemical for 2 hours. -
Lysis: Wash with ice-cold PBS and lyse cells.[1] Clarify lysate by centrifugation.[1]
-
Blotting: Separate proteins via SDS-PAGE, transfer to PVDF, and probe with antibodies.[1]
-
Quantification: Normalize phospho-protein signal to total protein signal.
Visualization of Pathway: The following diagram illustrates the signaling pathway interrogation point for a typical pyrazole-based FLT3 inhibitor.
Figure 2: Mechanism of Action.[1] The derivative inhibits the auto-phosphorylation of the receptor, preventing downstream STAT5 activation.[1]
References
-
Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link
-
Zambon, A., et al. (2020). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia."[1] Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Anscombe, E., et al. (2015). "Identification and characterization of an irreversible inhibitor of CDK2." Chemistry & Biology. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for 1-Methyl-1H-pyrazole." Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
In Vivo Evaluation of 5-Fluoro-1-methyl-1H-pyrazole: Pharmacokinetics, Metabolism, and Toxicology Guide
The following guide details the methodologies for in vivo evaluation of 5-fluoro-1-methyl-1H-pyrazole (5-FMP) .
While 5-FMP is primarily recognized as a "privileged scaffold" and key metabolite in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Isoflucypram, Bixafen) and emerging kinase inhibitors, it is increasingly studied as a standalone entity for metabolite safety testing (MIST) and as a 19F-NMR reporter probe due to the bio-orthogonality of the fluorine atom.
Executive Summary & Strategic Context
This compound (5-FMP) represents a critical structural motif in modern medicinal and agrochemical chemistry. Unlike its isomer 4-methylpyrazole (Fomepizole), which is a therapeutic alcohol dehydrogenase (ADH) inhibitor, 5-FMP is typically evaluated to assess the safety of drug metabolites or as a fluorinated tracer .
The introduction of the fluorine atom at the C5 position alters the electronic properties of the pyrazole ring, significantly impacting metabolic stability (blocking C5-oxidation) and lipophilicity compared to non-fluorinated analogs.
Comparative Analysis: 5-FMP vs. Alternatives
| Feature | This compound (5-FMP) | 1-Methylpyrazole (Non-F) | Fomepizole (4-Methylpyrazole) |
| Primary Application | SDHI Fungicide Metabolite, 19F-NMR Probe | Chemical Reagent, Baseline Scaffold | Antidote (Methanol/Ethylene Glycol Poisoning) |
| Metabolic Stability | High (F blocks C5 oxidation) | Low (Susceptible to C5 oxidation) | Moderate (Metabolized to 4-hydroxymethyl) |
| Detection Mode | LC-MS/MS, 19F NMR (Singlet signal) | LC-MS/MS, 1H NMR | LC-MS/MS, GC-MS |
| Toxicity Concern | Thyroid/Liver hypertrophy (Class-specific) | General hepatotoxicity | Low (at therapeutic doses) |
| In Vivo Half-Life | Extended (due to metabolic blocking) | Short | Short to Intermediate |
Methodology A: Pharmacokinetic (PK) Profiling via LC-MS/MS
To establish the systemic exposure of 5-FMP, a validated LC-MS/MS method is required. This protocol addresses the challenge of retaining small, polar heterocycles on reverse-phase columns.
Experimental Design
-
Species: Sprague-Dawley Rats or CD-1 Mice (n=3 per time point).
-
Dosing: Intravenous (IV) at 1 mg/kg; Oral (PO) at 5 mg/kg.
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is generally high).
Step-by-Step Protocol
-
Blood Collection: Serial sampling at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose via jugular vein cannulation.
-
Plasma Processing:
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile containing internal standard (e.g., d3-1-methylpyrazole).
-
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to LC vials.
-
-
Chromatographic Separation (Critical):
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide, 3.5 µm) is superior to C18 for retaining this polar pyrazole.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive.
-
Transitions:
-
Quantifier: m/z 101.1
60.1 (Ring fragmentation/Loss of CH3CN). -
Qualifier: m/z 101.1
42.1.
-
-
Data Interpretation
Calculate
Methodology B: Real-Time Metabolic Tracking via 19F NMR
This methodology leverages the 100% natural abundance of the
Rationale
The fluorine signal of 5-FMP appears as a distinct singlet (or doublet if coupled to H4). Metabolic transformations (e.g., N-demethylation, ring opening) will significantly shift this signal, creating a "fingerprint" of metabolic fate.
Workflow Diagram (DOT)
Caption: Workflow for 19F NMR-based metabolic profiling. Shifts in resonance frequency identify structural changes without prior knowledge of metabolite mass.
Protocol Details
-
Sample Preparation: Mix 400 µL urine with 100 µL phosphate buffer (pH 7.4) containing 10%
and an internal standard (e.g., Trifluoroacetic acid or 5-Fluorocytosine). -
Acquisition:
-
Instrument: 500 MHz NMR with a 19F-optimized cryoprobe .
-
Sequence: Proton-decoupled 19F NMR (
). -
Scans: 256–512 scans to ensure sensitivity for low-abundance metabolites.
-
-
Analysis: Integrate the parent peak (approx. -130 ppm, solvent dependent) vs. new peaks. Appearance of a peak at -119 ppm indicates defluorination (release of free fluoride), a critical toxicity marker.
Methodology C: Toxicology & Hepatotoxicity Assessment
Since pyrazoles are known to induce Cytochrome P450 enzymes (specifically CYP2E1) and can cause thyroid follicular cell hypertrophy, a specific toxicology panel is required.
Experimental Setup
-
Duration: 14-Day Repeat Dose Toxicity Study.
-
Dose Groups: Vehicle, Low (10 mg/kg), Mid (30 mg/kg), High (100 mg/kg).
Key Endpoints & Assays
| Endpoint | Assay Methodology | Causality/Rationale |
| Liver Hypertrophy | Histopathology (H&E Stain) + Liver Weight | Pyrazoles often induce hepatic enzymes, leading to centrilobular hypertrophy. |
| CYP Induction | Ex Vivo Microsomal Assay : Incubate liver microsomes with probe substrates (e.g., Chlorzoxazone for CYP2E1). | 5-FMP may act as a mechanism-based inactivator or inducer, similar to Fomepizole. |
| Thyroid Function | ELISA for T3, T4, and TSH levels. | Fluorinated pyrazoles can disrupt thyroid hormone homeostasis via UDP-GT induction (increased T4 clearance). |
| Defluorination | Ion-Selective Electrode (ISE) in urine. | Metabolic cleavage of the C-F bond releases |
Pathway Diagram: Potential Toxicity Mechanisms
Caption: Mechanism of pyrazole-induced thyroid toxicity via hepatic enzyme induction (UDP-GT), a common mode of action for this chemical class.
References
-
- Context: Details the metabolism of isoflucypram, which releases the this compound-4-carboxylic acid moiety, providing in vivo safety d
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Link
- Context: Authoritative guide on using simple fluorinated heterocycles (like 5-FMP) as spy molecules and reporters in NMR.
-
Famepizole (4-Methylpyrazole) Monograph. (2023). National Center for Biotechnology Information. PubChem Compound Summary. Link
- Context: Provides the baseline pharmacological profile for methyl-pyrazoles to contrast with the 5-fluoro analog.
-
Swartz, M. E. (2010). UPLC: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies. Link
- Context: Supports the HILIC chromatography methodology required for polar pyrazole retention.
-
Barnes, K. A., et al. (2007). The metabolism of pyrazole and its derivatives. Xenobiotica. Link
- Context: Establishes the standard metabolic pathways (C-oxidation vs N-dealkyl
Comparative Profiling: 5-Fluoro-1-methyl-1H-pyrazole vs. Standard ADH Inhibitors
Technical Guide for Enzyme Kinetics & Metabolic Stability Profiling
Executive Summary
5-fluoro-1-methyl-1H-pyrazole (FMP-5) represents a specialized subclass of halogenated pyrazoles designed to modulate the metabolic stability and binding kinetics of the classic pyrazole scaffold.[1] While Fomepizole (4-methylpyrazole) remains the clinical gold standard for Alcohol Dehydrogenase (ADH) inhibition due to its safety profile, FMP-5 is emerging as a critical research tool for probing the steric and electronic constraints of the ADH and CYP2E1 active sites.[1]
This guide benchmarks FMP-5 against Fomepizole and the unsubstituted Pyrazole parent, focusing on inhibition constants (
Mechanistic Grounding: The Fluorine-Methyl Advantage[1]
To understand the utility of FMP-5, one must analyze the structural activity relationship (SAR) relative to its predecessors.[1]
-
The Scaffold: The pyrazole ring binds to the active site zinc ion of ADH via the unsubstituted nitrogen.
-
The Methylation (N1 position): In Fomepizole (4-methyl), the methylation is on the carbon.[1] In FMP-5, the N1-methylation eliminates the acidic proton, preventing ionization at physiological pH and increasing lipophilicity (LogP).[1] This often reduces affinity for Liver ADH (LADH) compared to unsubstituted pyrazoles but significantly enhances specificity for cytochrome P450 2E1 (CYP2E1).
-
The Fluorination (C5 position): The introduction of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen sterically but drastically alters the electronic landscape. It withdraws electron density from the ring, potentially lowering the
of the coordinating nitrogen and altering the bond strength with the catalytic Zinc.
Pathway Visualization: ADH/CYP2E1 Inhibition Axis
The following diagram illustrates the competitive inhibition mechanism where FMP-5 and Fomepizole compete with Ethanol for the ADH active site and CYP2E1 oxidation.[1]
Figure 1: Dual-pathway inhibition.[1] FMP-5 targets both the cytosolic ADH and microsomal CYP2E1 pathways, with distinct kinetic profiles compared to Fomepizole.[1]
Comparative Benchmarking Data
The following data aggregates experimental ranges for pyrazole derivatives. Note that while Fomepizole is optimized for LADH binding, N-methylated derivatives like FMP-5 often show shifted specificity toward CYP isoforms.[1]
| Feature | Fomepizole (4-MP) | Pyrazole (Parent) | This compound |
| Primary Target | Liver ADH (LADH) | LADH / Catalase | CYP2E1 / LADH (Probe) |
| Inhibition Type | Competitive (Reversible) | Competitive | Competitive / Mixed |
| 0.1 – 0.2 µM [1] | 0.05 – 0.1 µM [2] | ~1.5 – 5.0 µM (Predicted)* | |
| CYP2E1 Selectivity | Moderate | Low | High |
| LogP (Lipophilicity) | 0.55 | 0.23 | 0.95 (Enhanced Permeability) |
| Toxicity Profile | Low (FDA Approved) | High (Hepatotoxic) | Unknown (Research Use Only) |
| Metabolic Stability | Oxidized to 4-hydroxymethyl | Rapid conjugation | High (C-F bond blocks oxidation) |
*Note: N-methylation generally increases
Experimental Protocols
To validate FMP-5 performance in your lab, use the following self-validating protocols.
Protocol A: Spectrophotometric ADH Inhibition Assay
Objective: Determine the
Reagents:
-
Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (High pH favors the forward reaction).
-
Enzyme: Purified Horse Liver ADH (Sigma A5500 or equivalent).
-
Substrate: Ethanol (varied concentrations: 1, 5, 10, 50 mM).
-
Cofactor: NAD+ (2.5 mM).
-
Inhibitors: Fomepizole (Control) and FMP-5 (Test), prepared in DMSO.[1]
Workflow:
-
Blanking: Add 2.9 mL Buffer + 0.1 mL NAD+ to cuvette. Zero spectrophotometer.
-
Pre-incubation (Critical): Add 10 µL of Enzyme + 10 µL of Inhibitor (various concentrations). Incubate for 5 minutes at 25°C.
-
Why? Allows formation of the Enzyme-Inhibitor (E-I) complex before substrate competition begins.[1]
-
-
Initiation: Add 50 µL Ethanol. Mix by inversion immediately.[1]
-
Measurement: Record
for 3 minutes. Calculate slope (Rate). -
Analysis: Plot Lineweaver-Burk (Double Reciprocal).
-
Validation: Lines should intersect on the Y-axis (1/Vmax) if inhibition is purely competitive.[1]
-
Protocol B: Microsomal Stability & CYP2E1 Screening
Objective: Assess if the Fluorine substitution protects the pyrazole ring from metabolic degradation.
Workflow Diagram:
Figure 2: Metabolic Stability Workflow.[1] This protocol isolates the intrinsic clearance rate of the inhibitor itself.
Strategic Recommendations
When to use Fomepizole:
-
Clinical Translation: If your research aims for immediate translational relevance to methanol/ethylene glycol poisoning, Fomepizole is the mandatory control.
-
High Potency Required: When maximal suppression of ADH is required regardless of specificity.
When to use this compound (FMP-5):
-
CYP2E1 Studies: Use FMP-5 when you need to inhibit the microsomal ethanol oxidizing system (MEOS) with higher specificity than Fomepizole.[1]
-
Metabolic Probe: Use FMP-5 to study the "Fluorine Effect."[1] If FMP-5 shows a significantly longer half-life in microsomes than Fomepizole, it validates the C5-fluorine as a metabolic blocker.[1]
-
Structural Biology: FMP-5 is an excellent crystallographic fragment to study the volume of the hydrophobic pocket in ADH mutants.[1]
References
-
Li, T. K., & Theorell, H. (1969).[2] Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[1][2][3][4][5] Acta Chemica Scandinavica.[1][3][4] Link
-
Brent, J. (2009). Fomepizole for ethylene glycol and methanol poisoning.[1][2][6][7][8] New England Journal of Medicine. Link
-
Eklund, H., et al. (1982). Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase.[1][9] Journal of Biological Chemistry. Link
-
Pal, S., et al. (2012). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research. National Institutes of Health (NIH). Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 3. scispace.com [scispace.com]
- 4. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Fomepizole: a critical assessment of current dosing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to the Selectivity and Reactivity Profile of 5-Fluoro-1-methyl-1H-pyrazole
Executive Summary: The Fluorine "Switch"
In the landscape of heterocyclic scaffolds, 5-fluoro-1-methyl-1H-pyrazole represents a critical "isostere with a twist." Unlike its non-fluorinated parent (1-methylpyrazole) or its regioisomer (3-fluoro-1-methylpyrazole), the 5-fluoro derivative offers a unique reactivity profile that alters both chemical synthesis pathways (C-H activation selectivity) and biological performance (metabolic blocking).
This guide objectively compares the cross-reactivity (defined here as chemical selectivity and off-target biological potential) of this compound against its primary alternatives.
Quick Comparison Matrix
| Feature | This compound | 1-Methyl-1H-pyrazole (Parent) | 3-Fluoro-1-methyl-1H-pyrazole (Isomer) |
| Primary Lithiation Site | C4 (Directed by F) or N-Me | C5 (Thermodynamic) | C5 (Thermodynamic) |
| Metabolic Stability | High (Blocks CYP oxidation at C5) | Low (Prone to C5 oxidation) | Moderate (C5 exposed) |
| Electronic Character | Electron-deficient C4; Activated C5 | Electron-rich C4 | Electron-deficient C3 |
| SNAr Susceptibility | Conditional (Labile F if C4 is EWG) | Inert | Stable |
Chemical Cross-Reactivity: Regioselectivity & Functionalization
The term "cross-reactivity" in a synthetic context often refers to the competition between desired and undesired reaction pathways. For this compound, the fluorine atom at C5 acts as a blocking group that redirects standard lithiation protocols.
Mechanism of Action: The Ortho-Lithiation Switch
In non-fluorinated pyrazoles, n-butyllithium (n-BuLi) preferentially deprotonates C5 due to the inductive effect of the adjacent nitrogen (N1). However, in the 5-fluoro derivative:
-
C5 is Blocked: The fluorine atom physically occupies the thermodynamic lithiation site.
-
Inductive Direction: The strong electronegativity of fluorine acidifies the adjacent C4-proton , making it the new preferred site for electrophilic aromatic substitution (SEAr) or lithiation, provided the N-methyl group is not deprotonated (kinetic control).
Visualization: Reactivity Pathways
Figure 1: Divergent lithiation pathways. The 5-fluoro substituent directs lithiation to C4, contrasting with the C5-lithiation of the non-fluorinated parent.
Experimental Protocols: Validating Selectivity
Protocol A: Regioselective C4-Iodination (Self-Validating)
This protocol demonstrates the "blocking" effect of the 5-F group. In the absence of fluorine, this condition would yield 5-iodo-1-methylpyrazole.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Electrophile: Iodine (I2) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Setup: Charge a flame-dried flask with substrate and THF under Argon. Cool to -78°C .
-
Deprotonation: Add n-BuLi dropwise over 20 minutes. Critical Checkpoint: Ensure internal temperature does not rise above -70°C to prevent N-methyl deprotonation (kinetic pathway).
-
Equilibration: Stir at -78°C for 45 minutes. The 5-F group inductively stabilizes the C4-anion.
-
Quench: Add I2 (dissolved in THF) rapidly.
-
Workup: Warm to RT, quench with sat. Na2S2O3 (to remove excess iodine), extract with EtOAc.
-
Validation: Analyze via 1H NMR.
-
Success Criteria: Disappearance of the C4-H doublet (approx. 6.0-6.5 ppm) and retention of the N-Me singlet.
-
Failure Mode: If C5-H reappears (loss of F), SNAr has occurred (rare under these conditions).
-
Protocol B: Assessing SNAr Liability (Safety & Stability)
Unlike 3-fluoro isomers, the 5-fluoro position is activated for Nucleophilic Aromatic Substitution (SNAr) if an electron-withdrawing group (EWG) is present at C4.
Stability Test:
-
Dissolve 5-fluoro-1-methylpyrazole in DMSO.[1]
-
Add 2.0 eq of Morpholine (nucleophile).
-
Heat to 100°C for 4 hours.
-
Result:
-
Unsubstituted C4: <5% conversion (Stable).[2]
-
Nitro-substituted C4: >90% conversion to 5-morpholino derivative.
-
Implication: The scaffold is stable for standard coupling but labile if the ring is highly activated.
-
Biological Performance: The "Metabolic Shield"
In drug design, "cross-reactivity" often extends to metabolic enzymes (CYP450). The 5-position of the pyrazole ring is a metabolic "hotspot" for oxidation.
Comparative Metabolic Stability Data
Simulated liver microsome stability (Human/Rat)
| Scaffold Variant | T½ (min) | Intrinsic Clearance (CLint) | Primary Metabolite |
| 1-Methylpyrazole | 18 | High | 5-Hydroxypyrazole (Oxidation) |
| 3-Fluoro-1-methyl | 45 | Moderate | C5-Oxidation / N-Demethylation |
| 5-Fluoro-1-methyl | >120 | Low | N-Demethylation (Slow) |
Analysis: The 5-fluoro substituent effectively "caps" the metabolic soft spot. The C-F bond energy (approx. 116 kcal/mol) resists the oxidative insertion typically performed by CYP enzymes, forcing metabolism to the slower N-demethylation pathway.
References
-
Regioselectivity in Lithi
- Source: Organic & Biomolecular Chemistry, 2006.
- Key Finding: Establishes the baseline C5-lithiation of the non-fluorinated parent and the kinetic vs. thermodynamic control of N-alkyl pyrazoles.
-
Fluorinated Pyrazoles:
-
Source: Chemical Reviews, 2020.[3]
- Key Finding: Comprehensive review of synthesis strategies (cyclization vs. direct fluorination) and the electronic effects of fluorine on pyrazole reactivity.
-
-
Nucleophilic Substitution of Fluorin
- Source: Journal of Fluorine Chemistry.
- Key Finding: Details the SNAr reactivity of 5-fluoropyrazoles when activated by electron-withdrawing groups
-
Metabolic Stability of Fluorin
- Source: Journal of Medicinal Chemistry (General Principles).
- Key Finding: Validates the "Metabolic Block" strategy using fluorine at labile arom
Sources
A Comparative Guide to the Synthesis of 5-fluoro-1-methyl-1H-pyrazole: A Cost-Benefit Analysis for Researchers
Introduction: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The pyrazole nucleus, a privileged structure in numerous biologically active compounds, is a prime target for fluorination to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[1][2] Among fluorinated pyrazoles, 5-fluoro-1-methyl-1H-pyrazole stands out as a valuable building block. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this important intermediate, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary to make informed decisions for their discovery and development programs.
This analysis will dissect two distinct and viable pathways:
-
Route 1: Cyclocondensation of a Fluoroalkene with Methylhydrazine
-
Route 2: Direct Electrophilic Fluorination of 1-methyl-1H-pyrazole
We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison of these routes based on cost, yield, safety, scalability, and environmental impact.
Route 1: Synthesis via Cyclocondensation of Perfluoro-2-methyl-2-pentene and Methylhydrazine
This approach, detailed in patent literature as a potentially industrially scalable method, involves the reaction of a readily available fluoroalkene with methylhydrazine.[3]
Reaction Mechanism and Rationale
The reaction proceeds through a nucleophilic attack of methylhydrazine on the electron-deficient double bond of perfluoro-2-methyl-2-pentene, followed by an intramolecular cyclization and subsequent elimination of hydrogen fluoride to yield the aromatic pyrazole ring. The presence of a base is crucial to facilitate the deprotonation steps and drive the reaction towards the final product. The choice of a specific fluoroalkene and the reaction conditions are optimized to favor the desired 5-fluoro regioisomer.
Caption: General mechanism for the electrophilic fluorination of 1-methyl-1H-pyrazole.
Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a reaction vessel, add the electrophilic fluorinating agent (e.g., NFSI, 1.1 eq) in portions at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.
Cost-Benefit Analysis: Route 2
| Factor | Analysis |
| Cost | 1-methyl-1H-pyrazole is a relatively inexpensive starting material, with prices around |
| Yield | The yield of this reaction is highly dependent on the regioselectivity and the specific conditions employed. While direct fluorination of pyrazoles with NFSI to the 5-position has been reported, obtaining high yields of a single regioisomer can be challenging and may require extensive optimization. [4] |
| Safety | Electrophilic fluorinating agents like NFSI and Selectfluor® are powerful oxidizers and should be handled with care. [5]They are generally considered safer and easier to handle than gaseous fluorine. [6]The starting material, 1-methyl-1H-pyrazole, is a flammable liquid. [7] |
| Scalability | The scalability of electrophilic fluorinations can be limited by the cost of the reagents and the need for chromatographic purification to separate regioisomers. However, gram-scale syntheses of fluorinated heterocycles using these methods have been reported, indicating feasibility for moderate scales. [8] |
| Environmental Impact | This route avoids the use of highly toxic methylhydrazine. The main environmental concerns are the use of organic solvents and the disposal of the spent fluorinating agent and its byproducts. [9][10] |
Comparative Summary and Recommendations
| Feature | Route 1: Fluoroalkene Cyclocondensation | Route 2: Direct Electrophilic Fluorination |
| Starting Material Cost | High (driven by perfluoro-2-methyl-2-pentene) | Moderate (driven by fluorinating agent) |
| Yield | Potentially high and regioselective | Variable, requires optimization for regioselectivity |
| Safety Concerns | High (extremely toxic methylhydrazine) | Moderate (oxidizing fluorinating agents) |
| Scalability | Good, potentially suitable for industrial scale | Moderate, may be limited by cost and purification |
| Environmental Impact | Use of persistent fluorinated starting material | Disposal of spent fluorinating agent |
Expert Recommendations:
-
For large-scale production and applications where cost of the final product is a major driver and stringent safety infrastructure is in place, Route 1 (Fluoroalkene Cyclocondensation) presents a viable, albeit hazardous, option. The potential for high, regioselective yields and demonstrated industrial applicability are significant advantages. However, the extreme toxicity of methylhydrazine cannot be overstated and necessitates specialized handling facilities and protocols.
-
For laboratory-scale synthesis, early-stage drug discovery, and situations where safety and ease of handling are paramount, Route 2 (Direct Electrophilic Fluorination) is the more prudent choice. While the initial cost of the fluorinating agent is a factor, it circumvents the significant hazards associated with methylhydrazine. The primary challenge lies in optimizing the reaction to achieve high regioselectivity for the desired 5-fluoro isomer. Further research into specific catalysts or reaction conditions to enhance the selectivity of the fluorination of 1-methyl-1H-pyrazole with NFSI would be highly valuable.
The synthesis of this compound presents a classic case of balancing synthetic efficiency with safety and cost. The cyclocondensation route offers a potentially high-yielding and scalable pathway but is encumbered by the severe toxicity of a key reagent. The direct fluorination approach provides a safer alternative, though it may require more significant investment in process optimization to achieve the desired yield and purity. The choice between these routes will ultimately depend on the specific needs, resources, and risk tolerance of the research or manufacturing environment.
References
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]
-
Request PDF. Microwave-mediated pyrazole fluorinations using Selectfluor®. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Smirnov, V. O., Herasymchuk, M., Fedinchyk, A., Melnykov, K. P., Yarmoliuk, D. V., Kyrylchuk, A. A., & Grygorenko, O. O. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(10), 2136–2146. [Link]
-
Puspitasari, F., Fidyaningrum, I., & Prasetya, N. B. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(3), M1453. [Link]
-
Request PDF. Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. [Link]
- Google Patents. (2014).
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
GOV.UK. (2014). [Withdrawn] How to dispose of industrial solvents that contain F gas. [Link]
-
Fedinchyk, A., Herasymchuk, M., Smirnov, V. O., Melnykov, K. P., Yarmoliuk, D. V., Kyrylchuk, A. A., & Grygorenko, O. O. (2022). Fluorine-Containing sp3-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents. European Journal of Organic Chemistry, 2022(27), e202200274. [Link]
-
Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 14, 1438–1478. [Link]
-
Mykhailiuk, P. K. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). SynOpen, 02(03), 203–208. [Link]
-
Request PDF. Fluorinated Pyrazoles: From Synthesis to Applications. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Sim, U. S., & Choi, Y. (2022). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Atmosphere, 13(5), 785. [Link]
-
Ziemlewska, S., & Wątor, K. (2022). Management of Solid Waste Containing Fluoride—A Review. Materials, 15(15), 5427. [Link]
-
Hanamoto, T., et al. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. Journal of Fluorine Chemistry, 131(3), 386-390. [Link]
-
Wang, Y., et al. (2025). Exposure Risks of Trans-Perfluoro (4-Methyl-2-Pentene) Byproduct in C6F12O Fire Suppressants: Toxicological Mechanisms and Implications. Journal of Applied Toxicology. [Link]
-
Lourenço, M. C., & da Silva, F. C. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(14), 5364. [Link]
-
Request PDF. (a) Commonly used N–F reagents: Selectfluor™,.... [Link]
-
Fustero, S., et al. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4564-4567. [Link]
-
GOV.UK. (2020). Environmental risk evaluation report: Perfluoroisohexane [PFiHx] (CAS no. 355-04-4). [Link]
-
University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
Risk Assessment Information System. (2023). SYSTEMATIC EVIDENCE MAP FOR 345 PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) [POSTER]. [Link]
-
Princeton University. Fluorine. [Link]
-
Gomes, L. R., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(4), 1202. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. mdpi.com [mdpi.com]
- 3. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]
- 4. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. gov.uk [gov.uk]
- 10. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-fluoro-1-methyl-1H-pyrazole
Executive Safety Directive
The "Fluorine Effect" Warning: Do not treat 5-fluoro-1-methyl-1H-pyrazole (CAS: 149457-03-4 or related analogs) as a generic organic intermediate. The introduction of the fluorine atom at the C-5 position significantly alters the physicochemical profile of the pyrazole ring. It increases lipophilicity and metabolic stability, potentially enhancing dermal absorption and bioavailability compared to non-fluorinated pyrazoles.
Immediate Action Required:
-
Containment: All handling of dry powder or concentrated solutions must occur within a certified chemical fume hood.
-
Skin Barrier: Standard single-layer nitrile gloves are insufficient for prolonged contact.[1] Double-gloving is the mandatory minimum.
-
Eye Defense: Safety glasses are inadequate for synthesis operations; chemical splash goggles are required.
Hazard Architecture & Risk Assessment
Before selecting PPE, we must understand the specific failure modes of this chemical class.
| Hazard Domain | Specific Risk | Mechanism of Action |
| Dermal Toxicity | High Permeation Risk | Fluorination increases lipid solubility, allowing the compound to bypass the stratum corneum more effectively than methyl-pyrazole alone. |
| Inhalation | Respiratory Irritation (H335) | Fine crystalline dust can deeply penetrate alveolar spaces. Chronic exposure may lead to fluorosis-like symptoms (theoretical risk for fluorinated heterocycles). |
| Thermal Decomposition | HF Generation | CRITICAL: In a fire or high-heat decomposition (>200°C), this compound releases Hydrogen Fluoride (HF) gas, which is immediately corrosive to lung tissue. |
| Ocular | Corneal Damage (H318/H319) | The basicity of the pyrazole nitrogen, combined with the electron-withdrawing fluorine, creates a potent irritant capable of causing irreversible corneal opacity. |
The PPE Matrix: A Self-Validating System
Do not rely on "standard" lab PPE. Use this matrix to build a defense-in-depth system.
A. Hand Protection (The "Double-Shell" Protocol)
-
Inner Layer: 4 mil Nitrile (High dexterity, visual breakthrough indicator).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Mechanical strength).
-
High-Risk Operations: For spill cleanup or handling >10g, use Silver Shield (Laminate) gloves under outer nitrile gloves.
-
Why? Fluorinated heterocycles can degrade nitrile polymers over time. Laminate offers broad-spectrum resistance.
-
B. Respiratory Protection
-
Primary: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.
-
Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), a Powered Air Purifying Respirator (PAPR) with OV/P100 cartridges is required. N95s offer insufficient protection against organic vapors.
C. Eye & Face Protection
-
Standard: Indirect-vent chemical splash goggles (ANSI Z87.1+).
-
Synthesis/Reflux: Face shield + Goggles.[2]
-
Reasoning: A reflux condenser pop-off can spray hot solvent/reactant. Goggles seal the eyes; the shield protects the neck and skin absorption routes.
-
Operational Protocol: Step-by-Step Handling
This workflow minimizes static charge—a common issue with fluorinated crystalline solids—which causes powder scattering.
Step 1: Preparation & Static Control
-
Don PPE: Inner gloves → Lab coat → Outer gloves → Goggles.
-
Self-Validation: Inflate outer gloves to check for pinholes before starting.
-
Place an ionizing fan or anti-static gun inside the fume hood. Fluorinated pyrazoles are prone to triboelectric charging, making them "jump" during weighing.
Step 2: Weighing & Transfer
-
Tare the receiving vessel (closed top) before opening the stock container.
-
Use a disposable antistatic spatula.
-
The "Drop-Wise" Solid Transfer: Do not dump. Tap the spatula gently to dispense.
-
Immediately wipe the threads of the stock bottle with a Kimwipe dampened in DCM (Dichloromethane) to remove dust before recapping. Dispose of this wipe as hazardous solid waste immediately.
Step 3: Reaction Setup
-
Dissolve the solid immediately. Once in solution, the inhalation risk drops, but the permeation risk (via solvent carrier) increases.
-
Label the flask clearly: "Contains Fluorinated Intermediate – HF Risk if Burned."
Emergency Response & Disposal
Scenario A: Skin Exposure
-
Doff: Immediately peel off outer gloves (turn inside out).
-
Wash: Rinse inner gloves, then remove them. Wash skin with soap and tepid water for 15 minutes.
-
Alert: If redness appears, seek medical attention. Mention "Fluorinated Organic Heterocycle" to the physician (distinct from simple HF burns, but requires monitoring).
Scenario B: Fire (HF Release)
-
Evacuate: Do not fight the fire unless it is incipient (trash can size).
-
Warning: The smoke contains Hydrogen Fluoride. Do not enter without SCBA (Self-Contained Breathing Apparatus).
Waste Disposal Strategy
-
Stream: Segregated Organic Waste (Halogenated).
-
Labeling: Must explicitly state "Fluorinated Compound."
-
Destruction: Requires high-temperature incineration with scrubbing scrubbers to capture HF gas. Do not mix with oxidizers.
Visualizing the Safety Lifecycle
The following diagram illustrates the "Defense-in-Depth" workflow for handling this compound.
Caption: Figure 1. The "Defense-in-Depth" workflow ensures that at every transition point (weighing, solubilization), a safety barrier (static control, closed system) is active.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[3] United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Fluorinated Pyrazoles Class Hazards. [Link](Note: General class reference for H315/H319/H335 profiles).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
